Product packaging for N-Acetylhomopiperazine(Cat. No.:CAS No. 61903-11-5)

N-Acetylhomopiperazine

Cat. No.: B1334681
CAS No.: 61903-11-5
M. Wt: 142.2 g/mol
InChI Key: TWJPZMYNUBAUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetylhomopiperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1334681 N-Acetylhomopiperazine CAS No. 61903-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-diazepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPZMYNUBAUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400480
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-11-5
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylhomopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Acetylhomopiperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine, also known by its IUPAC name 1-(1,4-diazepan-1-yl)ethanone, is a heterocyclic organic compound. It is a derivative of homopiperazine, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The acetylation of one of these nitrogen atoms yields this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, highlighting its significance in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a seven-membered diazepane ring with an acetyl group attached to one of the nitrogen atoms.

Chemical Structure:

G cluster_0 Synthesis of Fasudil Homopiperazine Homopiperazine NAcetylhomopiperazine This compound Homopiperazine->NAcetylhomopiperazine Acetylation ProtectedHomopiperazine Protected Homopiperazine Derivative NAcetylhomopiperazine->ProtectedHomopiperazine Protection Fasudil Fasudil ProtectedHomopiperazine->Fasudil SulfonylChloride 5-Isoquinolinesulfonyl Chloride SulfonylChloride->Fasudil G cluster_1 Synthesis of Repaglinide Intermediate Homopiperazine Homopiperazine NAcetylhomopiperazine This compound Homopiperazine->NAcetylhomopiperazine Acetylation FunctionalizedIntermediate Functionalized Homopiperazine Intermediate NAcetylhomopiperazine->FunctionalizedIntermediate Further Reaction RepaglinidePrecursor Repaglinide Precursor FunctionalizedIntermediate->RepaglinidePrecursor Repaglinide Repaglinide RepaglinidePrecursor->Repaglinide

N-Acetylhomopiperazine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Biological Activity of a Key Pharmaceutical Intermediate

Introduction

N-Acetylhomopiperazine, also systematically known as 1-acetyl-1,4-diazepane, is a heterocyclic organic compound. It is a derivative of homopiperazine, a seven-membered cyclic diamine. The addition of an acetyl group to one of the nitrogen atoms modifies its chemical properties, making it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Homopiperazine and its derivatives have been explored for their interactions with various biological targets, suggesting a potential role for this compound in drug discovery and development. This document provides a comprehensive overview of the available technical data on this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C7H14N2OPubChem CID 4186202[1]
Molecular Weight 142.20 g/mol PubChem CID 4186202[1]
IUPAC Name 1-acetyl-1,4-diazepane
CAS Number Not available

Synthesis of this compound

The synthesis of N-acetylhomopiperazines can be achieved through the selective acetylation of a homopiperazine starting material. A described method involves the reaction of homopiperazine with an acetylating agent in the presence of an acid. This process is designed to favor the mono-acetylation of the diamine, yielding this compound with high efficiency.

Experimental Protocol: Selective Acetylation of Homopiperazine

This protocol is based on methods described for the production of N-acetylhomopiperazines.

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., acetic anhydride or acetyl halide)

  • Acid (e.g., hydrochloric acid, sulfuric acid, or nitric acid)

  • Solvent (e.g., water)

  • Base for neutralization (e.g., caustic soda)

Procedure:

  • Dissolve homopiperazine in a suitable solvent, such as water.

  • Add an acid to the solution. The amount of acid should be in the range of 0.1 to 1.9 moles per mole of homopiperazine.

  • Introduce the acetylating agent to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine is typically between 0.1 and 1.9.

  • Maintain the reaction temperature between -40°C and 100°C.

  • Upon completion of the reaction, purify the this compound. This can be achieved by adding a base, such as caustic soda, to separate the layers.

  • The layer containing this compound can then be subjected to distillation or crystallization from a suitable solvent to obtain the purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Homopiperazine Homopiperazine Reaction Acetylation Reaction (-40°C to 100°C) Homopiperazine->Reaction AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->Reaction Acid Acid (e.g., HCl) Acid->Reaction Neutralization Neutralization (with Caustic Soda) Reaction->Neutralization Separation Layer Separation Neutralization->Separation Distillation Distillation / Crystallization Separation->Distillation Product Purified this compound Distillation->Product

Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research into related homopiperazine derivatives provides valuable insights into its potential pharmacological relevance. A study on N,N'-substituted piperazine and homopiperazine derivatives has shown that these compounds can exhibit polyamine-like actions at N-methyl-D-aspartate (NMDA) receptors.[2] These derivatives were found to enhance the binding of [3H]MK-801 to NMDA receptors, suggesting they can modulate receptor activity.

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its activation requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[5][6] Polyamines are known to interact with a specific modulatory site on the NMDA receptor, influencing its function.

Given that N,N'-substituted homopiperazines can act at this polyamine site, it is plausible that this compound may also interact with the NMDA receptor, potentially as a partial agonist or antagonist. Such an interaction could modulate downstream signaling cascades, such as calcium influx and the activation of calcium-dependent enzymes, which are critical for synaptic function.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor Complex cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates Glutamate_Site Glutamate Binding Site Co_agonist_Site Co-agonist Site (Glycine/D-Serine) Polyamine_Site Polyamine Modulatory Site Glutamate Glutamate Glutamate->Glutamate_Site Binds Co_agonist Glycine / D-Serine Co_agonist->Co_agonist_Site Binds NAH This compound (Hypothetical) NAH->Polyamine_Site Modulates Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Initiates

Hypothetical modulation of the NMDA receptor by this compound.

Conclusion

This compound is a well-defined chemical entity with established methods for its synthesis. While comprehensive data on its biological activity is not yet available, its structural relationship to other pharmacologically active homopiperazine derivatives, particularly those that interact with the NMDA receptor, marks it as a compound of interest for further investigation. For researchers and professionals in drug development, this compound represents a versatile intermediate with the potential for derivatization to create novel therapeutic agents, especially those targeting neurological pathways. Further studies are warranted to fully elucidate its pharmacological profile and potential applications.

References

A Technical Guide to the Synthesis of N-Acetylhomopiperazine from Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N-Acetylhomopiperazine from its precursor, homopiperazine. The document outlines a high-yield synthetic method, presenting detailed experimental protocols and quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The selective acetylation of one of the two secondary amine groups in the symmetric homopiperazine molecule is a key chemical transformation. This guide focuses on a robust and efficient method for the mono-N-acetylation of homopiperazine.

Core Synthesis Methodology: Acid-Mediated Acetylation

A patented method for the synthesis of this compound involves the acetylation of homopiperazine in the presence of an acid.[1] This approach selectively protects one of the amino groups of homopiperazine through protonation, allowing the other amino group to be acetylated.[1] The use of a strong acid has been shown to improve the yield of the desired N-acetylated product.[1]

Reaction Scheme:

G cluster_conditions Reaction Conditions cluster_products Products Homopiperazine Homopiperazine NAcetylhomopiperazine This compound Homopiperazine->NAcetylhomopiperazine 1. AceticAnhydride Acetic Anhydride AceticAnhydride->NAcetylhomopiperazine 2. Acid Acid (e.g., HCl) Acid->Homopiperazine Protonation Solvent Solvent (e.g., Water) Temperature 40°C G A 1. Combine Homopiperazine, Water, and HCl in a flask. B 2. Heat the mixture to 40°C with stirring. A->B C 3. Add Acetic Anhydride dropwise. B->C D 4. Stir at 40°C for 1.5 hours. C->D E 5. Add Sodium Hydroxide. D->E F 6. Separate the organic layer. E->F G 7. Purify this compound (Distillation or Crystallization). F->G G Start Homopiperazine Step1 Immobilization Homopiperazine + Sulfonic Acid Silica Gel Start->Step1 Step2 Acylation Immobilized Homopiperazine + Acylating Agent Step1->Step2 Step3 Liberation Acylated Product + Methanolic Ammonia Step2->Step3 End N-Acylhomopiperazine Step3->End

References

N-Acetylhomopiperazine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine, also known as 1-acetyl-1,4-diazepane, is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, particularly the presence of a reactive secondary amine, make it a valuable intermediate for the introduction of the homopiperazine moiety into larger, more complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, analysis, and applications of this compound as a key intermediate in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₂O
Molar Mass 142.199 g/mol
Appearance White to off-white solid
Melting Point 82 - 86 °C
Boiling Point Approx. 277 - 279 °C
Flash Point Approx. 121 °C
Solubility in Water Soluble to some extent
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and acetone
Purity (Commercial Grades) ≥ 98%

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective mono-acetylation of its precursor, homopiperazine (1,4-diazepane). The primary challenge in this synthesis is to prevent the di-acetylation, where both nitrogen atoms of the homopiperazine ring are acetylated.

Synthesis Pathway Overview

The synthesis of this compound begins with the formation of the homopiperazine ring, which is then selectively acetylated.

G cluster_0 Homopiperazine Synthesis cluster_1 This compound Synthesis Ethylenediamine Ethylenediamine AminoProtection Amino Protection (e.g., p-toluenesulfonyl chloride) Ethylenediamine->AminoProtection Cyclization Cyclization (e.g., with 1,3-dichloropropane) AminoProtection->Cyclization Deprotection Deprotection Cyclization->Deprotection Homopiperazine Homopiperazine Deprotection->Homopiperazine Homopiperazine_s Homopiperazine SelectiveAcetylation Selective Mono-Acetylation (Acetic Anhydride, Acid Catalyst) Homopiperazine_s->SelectiveAcetylation NAcetylhomopiperazine This compound SelectiveAcetylation->NAcetylhomopiperazine

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Selective Mono-Acetylation of Homopiperazine

A common method for achieving selective mono-acetylation involves the use of an acid to protonate one of the amino groups of homopiperazine, thereby rendering it less nucleophilic and directing the acetylation to the unprotonated amino group.

Materials:

  • Homopiperazine

  • Acetic Anhydride

  • A strong acid (e.g., Hydrochloric acid, Sulfuric acid)

  • A suitable solvent (e.g., Water, Acetic acid)

  • A base for neutralization (e.g., Sodium hydroxide)

  • Solvent for extraction (e.g., Chloroform)

Procedure:

  • Dissolution and Protonation: Dissolve homopiperazine in a suitable solvent such as water. Add a strong acid to the solution to protonate one of the amino groups. The molar ratio of acid to homopiperazine is a critical parameter to control the selectivity.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture. The reaction temperature is typically maintained between -40°C and 100°C. Controlling the rate of addition of the acetylating agent can improve the yield of the mono-acetylated product.

  • Neutralization and Extraction: After the reaction is complete, neutralize the reaction mixture with a base like caustic soda. This will deprotonate the this compound salt. The product can then be extracted into an organic solvent such as chloroform.

  • Purification: The crude this compound can be purified by distillation or recrystallization from a suitable solvent system.

Table 2: Key Parameters for Selective Acetylation

ParameterRecommended Range/ValueRationaleReference
Molar Ratio (Homopiperazine:Acetic Anhydride) 1 : (0.5 - 1.5)To favor mono-acetylation and minimize di-acetylation.
Reaction Temperature -40°C to 100°CLower temperatures may slow the reaction, while higher temperatures can decrease selectivity.
Acid Catalyst Strong acids like HCl, H₂SO₄Enhances the yield of this compound by selective protonation.
Solvent Water, Acetic AcidWater is an economical choice.

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use as a pharmaceutical intermediate. Various analytical techniques are employed for its characterization and quality control.

Analytical Workflow

A typical workflow for the quality control of this compound involves initial identification and characterization followed by purity assessment.

G cluster_0 Quality Control Workflow cluster_1 Techniques Sample This compound Sample Identification Identification and Structural Confirmation Sample->Identification Purity Purity Assessment Identification->Purity NMR NMR (¹H, ¹³C) Identification->NMR Report Certificate of Analysis Purity->Report HPLC HPLC Purity->HPLC IR IR Spectroscopy MS Mass Spectrometry GC GC-MS

Figure 2: Quality control workflow for this compound.

Typical Analytical Data
  • ¹H NMR: Resonances corresponding to the acetyl methyl protons and the methylene protons of the homopiperazine ring.

  • ¹³C NMR: Signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the heterocyclic ring.

  • IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch and N-H stretch (if the secondary amine is not protonated).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Experimental Protocol: Purity Determination by HPLC (General Method)

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of piperazine derivatives can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Application as a Pharmaceutical Intermediate: Synthesis of Fasudil

This compound is a key intermediate in the synthesis of the Rho-kinase inhibitor, Fasudil. Fasudil is used for the treatment of cerebral vasospasm and to improve cerebral blood flow.

Synthesis of Fasudil from this compound

The synthesis involves the reaction of this compound with a suitable isoquinoline derivative.

G cluster_0 Fasudil Synthesis NAcetylhomopiperazine This compound Coupling Coupling Reaction NAcetylhomopiperazine->Coupling Isoquinoline 5-Isoquinolinesulfonyl Chloride Isoquinoline->Coupling Intermediate Acetylated Fasudil Intermediate Coupling->Intermediate Deacetylation Deacetylation Intermediate->Deacetylation Fasudil Fasudil Deacetylation->Fasudil

Figure 3: Synthesis of Fasudil from this compound.

Mechanism of Action of Fasudil: Rho-Kinase Signaling Pathway

Fasudil exerts its therapeutic effect by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation.

G cluster_0 Rho-Kinase Signaling Pathway RhoA RhoA-GTP (Active) ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Fasudil Fasudil Fasudil->ROCK Inhibits

Figure 4: Inhibition of the Rho-Kinase signaling pathway by Fasudil.

In this pathway, the active form of RhoA (RhoA-GTP) activates Rho-kinase (ROCK). ROCK then phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), while also directly phosphorylating the Myosin Light Chain (MLC). The increased phosphorylation of MLC leads to smooth muscle contraction. Fasudil inhibits ROCK, thereby preventing the phosphorylation of MLC and promoting smooth muscle relaxation and vasodilation.

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate with significant applications in the synthesis of bioactive molecules. Its efficient and selective synthesis, coupled with well-defined analytical methods for quality control, makes it a reliable building block for drug discovery and development. The successful application of this compound in the synthesis of drugs like Fasudil highlights its importance in modern medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this key intermediate, facilitating its effective use in the development of new therapeutic agents.

The Multifaceted Biological Activities of N-Acetylhomopiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylhomopiperazine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. The homopiperazine scaffold, a seven-membered heterocyclic amine, offers a unique three-dimensional structure that allows for diverse substitutions, leading to compounds with tailored pharmacological profiles. The addition of an acetyl group at one of the nitrogen atoms, and further derivatization at the other, has been shown to modulate the affinity and efficacy of these molecules for various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the protection and acetylation of the homopiperazine ring, followed by the introduction of various substituents. A general synthetic approach is outlined below.

General Synthetic Scheme

A common route to synthesize this compound derivatives begins with the mono-protection of homopiperazine, often using a tert-butoxycarbonyl (Boc) group. The remaining secondary amine is then acetylated using acetyl chloride or acetic anhydride. Following deprotection of the Boc group, the free amine can be reacted with a variety of electrophiles, such as alkyl halides, aryl halides, or sulfonyl chlorides, to introduce diverse functionalities.

G Homopiperazine Homopiperazine Boc_Protected N-Boc-homopiperazine Homopiperazine->Boc_Protected Boc Anhydride Acetylated N-Acetyl-N'-Boc-homopiperazine Boc_Protected->Acetylated Acetyl Chloride Deprotected This compound Acetylated->Deprotected TFA or HCl Final_Product Substituted this compound Derivative Deprotected->Final_Product R-X (e.g., Alkyl/Aryl Halide)

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, including their effects on the central nervous system (CNS), as anticancer agents, and as antimicrobial agents.

Central Nervous System Activity

Certain N-substituted homopiperazine derivatives have shown activity as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. For instance, N,N'-bis(2-aminoacetyl)homopiperazine has been shown to enhance [3H]MK-801 binding to NMDA receptors, indicating a potential role in modulating glutamatergic neurotransmission.[1]

Derivatives of the closely related N-phenylpiperazine scaffold have been extensively studied for their affinity to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors, suggesting that this compound analogs could also be valuable ligands for these targets, with potential applications in the treatment of psychiatric disorders.[2][3][4][5]

Compound/Derivative ClassReceptor TargetActivity TypeQuantitative Data (Ki, EC50)
N,N'-bis(2-aminoacetyl)homopiperazineNMDA ReceptorPartial AgonistEC50 = 18.0 µM for enhancing [3H]MK-801 binding[1]
N-phenylpiperazine analogsDopamine D3 ReceptorLigandNanomolar affinity with ~500-fold selectivity over D2[2]
Homopiperazine-based ligands5-HT1A/5-HT7 ReceptorsLigandVaries with substitution[3]
Anticancer Activity

Several studies have explored the potential of piperazine and homopiperazine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using assays such as the MTT assay.

Compound/Derivative ClassCancer Cell LineActivity TypeQuantitative Data (IC50)
N-acetyl pyrazoline derivative AMCF7Cytotoxic40.47 µg/ml[6]
N-acetyl pyrazoline derivative AT47DCytotoxic26.51 µg/ml[6]
N-acetyl pyrazoline derivative AHeLaCytotoxic31.19 µg/ml[6]
Arylpiperazine derivative 12DU145 (Prostate)Cytotoxic1.14 µM[7]
Arylpiperazine derivative 18PC-3 (Prostate)Cytotoxic2.25 µM[7]
Imidazo[1,2-b]pyridazine derivative 4eMCF-7 (Breast)Cytotoxic1 - 10 µM[8]
Imidazo[1,2-b]pyridazine derivative 4fSK-MEL-28 (Melanoma)Cytotoxic1 - 10 µM[8]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Piperazine and its derivatives have demonstrated promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound/Derivative ClassMicrobial StrainActivity TypeQuantitative Data (MIC)
N,N'-bis(1,3,4-thiadiazole) piperazine 4S. aureusAntibacterial16 µg/mL[9]
N,N'-bis(1,3,4-thiadiazole) piperazine 6cS. aureusAntibacterial16 µg/mL[9]
N,N'-bis(1,3,4-thiadiazole) piperazine 6dS. aureusAntibacterial16 µg/mL[9]
N,N'-bis(1,3,4-thiadiazole) piperazine 6dB. subtilisAntibacterial16 µg/mL[9]
N,N'-bis(1,3,4-thiadiazole) piperazine 7bB. subtilisAntibacterial16 µg/mL[9]
N,N'-bis(1,3,4-thiadiazole) piperazine 6cE. coliAntibacterial8 µg/mL[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of this compound derivatives.

NMDA Receptor Binding Assay ([3H]MK-801)

This assay measures the binding of the radiolabeled NMDA receptor channel blocker [3H]MK-801 to brain membrane preparations. Modulation of this binding by test compounds can indicate their interaction with the NMDA receptor complex.

G cluster_prep Membrane Preparation cluster_binding Binding Assay Brain_Tissue Brain_Tissue Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Final_Membranes Final_Membranes Resuspension->Final_Membranes Incubation Incubation Final_Membranes->Incubation + [3H]MK-801 + Test Compound Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Measure Radioactivity

Figure 2: Workflow for [3H]MK-801 NMDA receptor binding assay.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 in the presence and absence of varying concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.

Dopamine and Serotonin Receptor Binding Assays

These assays are performed to determine the affinity of this compound derivatives for various dopamine and serotonin receptor subtypes.

Protocol:

  • Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., D2, D3, 5-HT1A) are used.

  • Radioligand: A specific radioligand for the target receptor is chosen (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A).[2]

  • Competition Binding: The receptor membranes are incubated with the radioligand and a range of concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat with this compound derivative Cell_Seeding->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Formazan_Solubilization Solubilize formazan crystals Incubation->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 3: Experimental workflow for the MTT assay.

Protocol:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Serial twofold dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives constitute a promising and versatile class of compounds with a broad range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for CNS disorders, cancer, and infectious diseases. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

The Pivotal Role of N-Acetylhomopiperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acetylhomopiperazine scaffold has emerged as a significant structural motif in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction: The Homopiperazine Scaffold and the Significance of N-Acetylation

Homopiperazine, a seven-membered diazacycloalkane, is frequently employed in drug discovery as a bioisosteric replacement for the more common piperazine ring. This substitution can subtly modulate physicochemical properties such as pKa, lipophilicity, and conformational flexibility, leading to improved pharmacokinetic profiles and target engagement.[1] The introduction of an N-acetyl group to the homopiperazine core further refines these properties. N-acetylation can impact a molecule's polarity, membrane permeability, and metabolic stability. The acetyl group can also serve as a key interaction point within a biological target, influencing binding affinity and selectivity.

Synthesis of this compound and Its Derivatives

The selective mono-acetylation of homopiperazine is a key synthetic challenge, as the presence of two secondary amine groups can lead to the formation of the di-acetylated byproduct. A common strategy to achieve mono-acetylation involves reacting homopiperazine with an acetylating agent in the presence of an acid.[2] This protonates one of the amine groups, rendering it less nucleophilic and directing the acetylation to the free amine.

A general synthetic workflow for the preparation of this compound derivatives is outlined below:

G cluster_0 Step 1: Mono-acetylation cluster_1 Step 2: Derivatization Homopiperazine Homopiperazine N_Acetylhomopiperazine This compound Homopiperazine->N_Acetylhomopiperazine  Reaction Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->N_Acetylhomopiperazine Acid Acid Acid->N_Acetylhomopiperazine N_Acetylhomopiperazine_2 This compound Derivative This compound Derivative N_Acetylhomopiperazine_2->Derivative  Reaction Reagent Functionalization Reagent (e.g., Alkyl Halide, Aryl Halide) Reagent->Derivative Base Base Base->Derivative

Figure 1. General synthetic workflow for this compound derivatives.

Pharmacological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a broad range of pharmacological activities, with significant potential in the treatment of central nervous system (CNS) disorders and cancer.

Modulation of NMDA Receptors

A notable application of the this compound scaffold is in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders. Certain N,N'-substituted homopiperazine derivatives, including those with aminoacetyl moieties, have been shown to exhibit polyamine-like actions, enhancing the binding of the channel blocker [3H]MK-801 to NMDA receptors.[3] This suggests a potential therapeutic role in conditions characterized by NMDA receptor hypofunction.

The signaling cascade initiated by NMDA receptor activation is complex, involving calcium influx and the activation of numerous downstream effectors. The diagram below illustrates the canonical NMDA receptor signaling pathway.

G cluster_0 NMDA Receptor Signaling Glutamate_Glycine Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor Glutamate_Glycine->NMDAR Bind Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity NO Nitric Oxide (NO) NOS->NO NO->Synaptic_Plasticity

Figure 2. Simplified NMDA receptor signaling pathway.

Anticancer Activity

The homopiperazine scaffold has also been incorporated into molecules with potent anticancer activity. For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic effects.[4] One particular derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, demonstrated significant activity against the B-cell leukemic cell line, Reh.[4]

The workflow for assessing the anticancer potential of these compounds typically involves initial cytotoxicity screening followed by more detailed mechanistic studies.

G Compound_Synthesis Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, Trypan Blue) Compound_Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification Cytotoxicity_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action->Lead_Optimization

Figure 3. Workflow for anticancer drug discovery.

Activity at Serotonin and Dopamine Receptors

The this compound moiety can also be found in ligands targeting serotonin (5-HT) and dopamine (D2) receptors, which are crucial targets for the treatment of various psychiatric and neurological disorders. The structural flexibility of the homopiperazine ring, combined with the electronic properties of the N-acetyl group, can influence the binding affinity and functional activity at these G-protein coupled receptors (GPCRs). For example, N-homopiperazinyl-based ligands have been explored for their activity at 5-HT1A and 5-HT7 receptors.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related derivatives.

Table 1: Biological Activity of Homopiperazine Derivatives

CompoundTarget/AssayActivityReference
N,N'-bis(2-aminoacetyl)homopiperazineNMDA Receptor ([3H]MK-801 binding)EC50 = 18.0 µM[3]
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh cancer cell line (cytotoxicity)IC50 = 18 µM[4]

Detailed Experimental Protocols

Synthesis of this compound (General Method)

This protocol is adapted from a patented method for the selective mono-acetylation of homopiperazines.[2]

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., Acetic anhydride)

  • Acid (e.g., Hydrochloric acid)

  • Solvent (e.g., Water or an alcohol)

  • Base for workup (e.g., Sodium hydroxide)

  • Organic solvent for extraction (e.g., Chloroform)

Procedure:

  • Dissolve homopiperazine in the chosen solvent in the presence of an acid.

  • Slowly add the acetylating agent to the reaction mixture, maintaining the temperature between -40°C and 100°C. The molar ratio of the acetylating agent to homopiperazine is typically between 0.5 and 1.5.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, neutralize the reaction mixture with a base.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by distillation or crystallization to obtain this compound.

[3H]MK-801 Binding Assay for NMDA Receptor Modulation

This protocol is a generalized procedure for a radioligand binding assay to assess the interaction of compounds with the NMDA receptor.

Materials:

  • Rat forebrain membranes

  • [3H]MK-801 (radioligand)

  • Test compounds (e.g., this compound derivatives)

  • Spermine (positive control)

  • Arcaine (competitive antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat forebrain membranes according to standard protocols.

  • In a series of microcentrifuge tubes, add a defined amount of membrane protein.

  • Add varying concentrations of the test compound or control compounds.

  • Add a fixed concentration of [3H]MK-801.

  • Incubate the mixture at a specified temperature and duration (e.g., 2 hours at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the EC50 or IC50 values of the test compounds.

MTT Assay for Cell Viability

This is a standard colorimetric assay to assess cell viability and cytotoxicity.[1][5][6]

Materials:

  • Cancer cell line (e.g., Reh)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Plot the data to determine the IC50 value of the compound.

Trypan Blue Exclusion Assay for Cell Viability

This is a simple and rapid method to differentiate viable from non-viable cells.[1][5][6]

Materials:

  • Cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load a hemocytometer with the cell-dye mixture.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Conclusion

The this compound scaffold represents a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties, conferred by the seven-membered ring and the N-acetyl group, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. As demonstrated, derivatives of this compound have shown promise as modulators of key biological targets, including NMDA receptors and pathways relevant to cancer. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for the further exploration and development of this compound-based therapeutics. Future research in this area will likely focus on expanding the structure-activity relationship knowledge base, optimizing lead compounds for enhanced potency and selectivity, and elucidating the detailed mechanisms of action of these promising molecules.

References

The N-Acetylhomopiperazine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-acetylhomopiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including neurodegenerative diseases and oncology. Its unique conformational properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and the signaling pathways it modulates.

Synthesis of the this compound Scaffold

The selective N-acetylation of the homopiperazine ring is a key synthetic step. A common method involves the reaction of homopiperazine with an acetylating agent in the presence of an acid. This approach enhances the selectivity for mono-acetylation by protonating one of the amino groups, thereby reducing its nucleophilicity and preventing di-acetylation.

Detailed Experimental Protocol: Selective N-Acetylation of Homopiperazine

Objective: To synthesize 1-acetylhomopiperazine with high selectivity.

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., acetic anhydride)

  • Acid (e.g., hydrochloric acid)

  • Solvent (e.g., water, acetic acid)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve homopiperazine in a suitable solvent such as water or acetic acid.

  • Add a strong acid, like hydrochloric acid, to the solution to protonate one of the amino groups of the homopiperazine.

  • Slowly add the acetylating agent (e.g., acetic anhydride) to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine is crucial for selective mono-acetylation.[1]

  • Control the reaction temperature, typically between -40°C and 100°C, to optimize the yield and selectivity.[1]

  • After the reaction is complete, neutralize the excess acid and any acidic byproducts with a base such as sodium hydroxide.

  • The resulting this compound can then be purified using standard techniques like distillation or crystallization.[1]

General Workflow for Synthesis:

Homopiperazine Homopiperazine Solvent Dissolve in Solvent (e.g., Water, Acetic Acid) Homopiperazine->Solvent Acid Add Acid (e.g., HCl) Solvent->Acid Acetylation Add Acetylating Agent (e.g., Acetic Anhydride) Acid->Acetylation Reaction Controlled Temperature (-40°C to 100°C) Acetylation->Reaction Neutralization Neutralize with Base (e.g., NaOH) Reaction->Neutralization Purification Purify (Distillation/Crystallization) Neutralization->Purification Product This compound Purification->Product

A general workflow for the selective N-acetylation of homopiperazine.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for their potential as therapeutic agents in several disease areas. The following tables summarize the in vitro activities of representative compounds.

Anticancer Activity

The cytotoxic effects of various homopiperazine derivatives have been evaluated against a range of cancer cell lines. The MTT assay is a common method used to determine the IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference
Homopiperazine Derivative 1 Reh (B-cell leukemia)18[2]
Piperazine Derivative 3a A549 (Lung Carcinoma)5.988 ± 0.12[3]
Piperazine Derivative 4a MCF-7 (Breast Cancer)43.4[4]
Piperazine Derivative 4d MDA-MB-231 (Breast Cancer)35.1[4]
Piperazine Derivative 10 MCF-7 (Breast Cancer)26.7[4]
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Several this compound and related piperazine derivatives have shown potent inhibitory activity against AChE.

CompoundEnzymeIC50 (µM)Reference
Piperazine Derivative 4a Acetylcholinesterase (AChE)0.91 ± 0.045[5]
Piperazine Derivative 4g Acetylcholinesterase (AChE)5.5 ± 0.7[5]
Piperidine Derivative d5 Acetylcholinesterase (AChE)6.89[6]
Piperidine Derivative d10 Acetylcholinesterase (AChE)3.22[6]
Piperidine Hydrochloride 21 Acetylcholinesterase (AChE)0.00056[7]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NMDA Receptor Signaling in Neurodegenerative Diseases

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurodegenerative disorders. Some homopiperazine derivatives have been shown to modulate NMDA receptor activity.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity Learning & Memory Downstream->Plasticity Homopiperazine Homopiperazine Derivative Homopiperazine->NMDAR Modulates

Modulation of NMDA receptor signaling by homopiperazine derivatives.
PI3K/Akt/mTOR Signaling in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[2][8][9][10] This pathway is frequently hyperactivated in many types of cancer, making it a prime target for anticancer drug development.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Growth, Survival Downstream->Proliferation Homopiperazine This compound Derivative Homopiperazine->PI3K Inhibits Homopiperazine->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11][12]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), acetylthiocholine iodide (ATCI) solution (14 mM), and an AChE solution (1 U/mL).[1]

  • Assay Setup (96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound derivative solution.[1]

  • Pre-incubation: Add all components except ATCI to the wells, mix, and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank) to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Workflow for Ellman's Assay:

cluster_0 Reaction Mixture cluster_1 Reaction Steps AChE AChE Hydrolysis Hydrolysis AChE->Hydrolysis ATCI Acetylthiocholine (ATCI) ATCI->Hydrolysis DTNB DTNB Color_Reaction Color Reaction DTNB->Color_Reaction Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Thiocholine Thiocholine Hydrolysis->Thiocholine TNB TNB (Yellow) Color_Reaction->TNB Thiocholine->Color_Reaction Measurement Measure Absorbance at 412 nm TNB->Measurement

Workflow of the Ellman's method for AChE inhibition assay.
NMDA Receptor Calcium Flux Assay

This assay is used to screen compounds that modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.

Principle: Activation of NMDA receptors leads to an influx of calcium ions. This change in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Protocol:

  • Cell Culture: Plate primary neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) in a 96-well or 384-well plate.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate to allow the dye to enter the cells and be de-esterified.

  • Washing: Wash the cells to remove excess dye.

  • Compound Addition: Add the this compound derivative at various concentrations to the wells.

  • Agonist Stimulation and Measurement: Add an NMDA receptor agonist (e.g., NMDA and glycine) to stimulate the receptor and immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. The effect of the test compound is determined by comparing the calcium response in the presence and absence of the compound.

Workflow for Calcium Flux Assay:

Cells Plate Cells Expressing NMDA Receptors Dye_Loading Load with Calcium- Sensitive Dye (e.g., Fluo-4 AM) Cells->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Compound_Addition Add this compound Derivative Washing->Compound_Addition Agonist_Addition Add NMDA Agonist (NMDA + Glycine) Compound_Addition->Agonist_Addition Measurement Measure Fluorescence (Calcium Influx) Agonist_Addition->Measurement Analysis Data Analysis Measurement->Analysis

Workflow for an NMDA receptor calcium flux assay.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to target a range of biological pathways implicated in various diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

N-Acetylhomopiperazine Derivatives: A Technical Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetylhomopiperazine derivatives as a potential class of anticancer agents. While research on this specific scaffold is emerging, this document compiles and extrapolates from studies on structurally related homopiperazine and arylpiperazine derivatives to present a comprehensive resource. This guide covers quantitative anticancer activity, detailed experimental protocols, and the signaling pathways potentially involved in their mechanism of action.

Introduction to this compound Derivatives in Oncology

The piperazine and homopiperazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Their derivatives have shown a wide range of biological activities, including potent anticancer effects. The introduction of an N-acetyl group on the homopiperazine core can modulate the physicochemical properties of the molecule, potentially influencing its bioavailability, target engagement, and overall efficacy as an anticancer agent. This guide explores the therapeutic promise of this chemical class.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected homopiperazine derivatives, which serve as structural analogs to the this compound core. The data, primarily from studies on 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, indicates potential for cytotoxicity against leukemia cell lines.[1][2]

Compound IDDerivative ClassCancer Cell LineAssayIC50 (µM)Reference
6a 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)MTT18Teimoori et al., 2011[1][2]
6b 4-benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
6c 4-benzhydryl-N-(4-methylphenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
6d 4-benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
6e 4-benzhydryl-N-phenyl-1,4-diazepane-1-carboxamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7a 4-benzhydryl-N-(2-chlorophenyl)-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7b 4-benzhydryl-N-(2-fluorophenyl)-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7c 4-benzhydryl-N-(2-methylphenyl)-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7d 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7e 4-benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]
7f 4-benzhydryl-N-phenyl-1,4-diazepane-1-carbothioamideReh (B-cell leukemia)MTT>250Teimoori et al., 2011[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro anticancer evaluation of homopiperazine derivatives, which can be adapted for this compound analogs.

General Synthesis of Substituted Homopiperazine Derivatives

The synthesis of N-substituted homopiperazine derivatives can be achieved through a multi-step process. The following is a representative protocol adapted from the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives.[1][2]

Step 1: Synthesis of 1-Benzhydryl-1,4-diazepane

  • To a solution of homopiperazine in dimethylformamide, add anhydrous potassium carbonate.

  • Add benzhydryl chloride to the reaction mixture.

  • Heat the reaction mixture to 80°C for 8 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 10% ammonium chloride solution and then with water.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography over silica gel using a hexane:ethyl acetate (8:2) eluent.

Step 2: Synthesis of N-Aryl Carboxamide/Carbothioamide Derivatives

  • Dissolve 1-benzhydryl-1,4-diazepane in dichloromethane.

  • Add the respective aryl isocyanate or aryl isothiocyanate and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 5-6 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get the crude product.

  • Purify the crude product by column chromatography over silica gel using a chloroform:methanol (9:1) eluent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., Reh) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations (e.g., 10, 50, 100, and 250 µM) of the synthesized compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Centrifuge the plates, and carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways targeted by this compound derivatives are yet to be fully elucidated, studies on structurally similar arylpiperazine compounds suggest potential involvement of key cancer-related pathways such as the PI3K/Akt pathway.[3][4][5][6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common event in many cancers. Piperazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Workflow for Elucidating Mechanism of Action

To investigate the precise mechanism of action of novel this compound derivatives, a structured experimental workflow is essential.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (e.g., for PI3K/Akt pathway proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft

Caption: A general experimental workflow for the evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of potential anticancer agents. Extrapolation from structurally related compounds suggests that these molecules may exhibit significant cytotoxic effects, possibly through the modulation of critical signaling pathways such as PI3K/Akt. Further research is warranted to synthesize and screen a library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action will be crucial for their future development as targeted cancer therapeutics.

References

The Interaction of N-Acetylhomopiperazine Derivatives with NMDA Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct studies on the interaction of N-Acetylhomopiperazine with NMDA receptors. This document therefore provides an in-depth analysis of a closely related structural analog, N,N'-bis(2-aminoacetyl)homopiperazine , to offer insights into the potential pharmacological behavior of acetylated homopiperazine scaffolds at this critical receptor complex. All data and protocols herein are derived from the foundational study by Rana et al. (1994) on N,N'-substituted piperazine and homopiperazine derivatives.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders.[3] This whitepaper explores the interaction of N,N'-bis(2-aminoacetyl)homopiperazine, a derivative of this compound, with the NMDA receptor, focusing on its modulatory effects at the polyamine binding site. This compound has been shown to exhibit polyamine-like actions, specifically enhancing the binding of the channel blocker [3H]MK-801 to NMDA receptors in rat forebrain membranes, suggesting it acts as a partial agonist at the polyamine modulatory site.[4]

Quantitative Data Summary

The functional activity of N,N'-bis(2-aminoacetyl)homopiperazine and related compounds was quantified by their ability to enhance [3H]MK-801 binding to the NMDA receptor. The key parameters are summarized in the table below.

CompoundEC50 (µM)[4]Efficacy (% of Spermine)[4]
Spermine (reference agonist)5.2100
N,N'-bis(2-aminoacetyl)homopiperazine18.0~60
N,N'-bis(N-methyl-4-aminobutyl)piperazine21.3~68
N,N'-bis(3-aminopropyl)homopiperazine24.4~76

Proposed Mechanism of Action and Signaling Pathway

N,N'-bis(2-aminoacetyl)homopiperazine is proposed to act as a partial agonist at the polyamine modulatory site on the NMDA receptor. This site is distinct from the glutamate and glycine binding sites. Binding of polyamine agonists to this site potentiates receptor function by increasing the affinity for glycine and enhancing channel opening probability. The partial agonism of the homopiperazine derivative suggests that while it binds to the site, it induces a submaximal conformational change compared to the endogenous full agonist, spermine.[4]

NMDA_Receptor_Modulation cluster_NMDA NMDA Receptor Complex cluster_Ligands Ligands cluster_Effects Downstream Effects GluN1 GluN1 Subunit IonChannel Ion Channel GluN2 GluN2 Subunit PolyamineSite Polyamine Site PolyamineSite->GluN1 Potentiates Glycine Binding Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds Homopiperazine N,N'-bis(2-aminoacetyl)homopiperazine Homopiperazine->PolyamineSite Partial Agonist Binding SynapticPlasticity Synaptic Plasticity Ca_Influx->SynapticPlasticity Triggers

Figure 1: Proposed signaling pathway for NMDA receptor modulation by N,N'-bis(2-aminoacetyl)homopiperazine.

Experimental Protocols

The quantitative data presented were derived from a [3H]MK-801 binding assay. This assay indirectly measures the activity of compounds at the polyamine modulatory site by quantifying their effect on the binding of a use-dependent channel blocker (MK-801).

[3H]MK-801 Binding Assay

Objective: To determine the potency (EC50) and efficacy of test compounds to enhance [3H]MK-801 binding to the NMDA receptor in rat forebrain membranes.

Materials:

  • Crude synaptic membranes from rat forebrains.

  • [3H]MK-801 (radioligand).

  • Test compounds (e.g., N,N'-bis(2-aminoacetyl)homopiperazine).

  • Spermine (reference agonist).

  • Glutamate and Glycine.

  • Tris-HCl buffer (pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Crude synaptic membranes were prepared from the forebrains of male Sprague-Dawley rats.

  • Assay Incubation: Membranes were incubated in Tris-HCl buffer at room temperature in the presence of saturating concentrations of glutamate (10 µM) and glycine (10 µM), a fixed concentration of [3H]MK-801 (e.g., 1 nM), and varying concentrations of the test compound or spermine.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters were washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters, representing bound [3H]MK-801, was measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled MK-801. Specific binding was calculated by subtracting non-specific from total binding. Dose-response curves were generated, and EC50 and maximal efficacy values were calculated using non-linear regression.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Rat Forebrain Dissection A2 Homogenization & Centrifugation A1->A2 A3 Synaptic Membrane Isolation A2->A3 B1 Incubate Membranes with: - [3H]MK-801 - Glutamate & Glycine - Test Compound (Varying Conc.) A3->B1 B2 Rapid Vacuum Filtration (Separates bound/free ligand) B1->B2 B3 Wash Filters B2->B3 C1 Liquid Scintillation Counting (Measures Radioactivity) B3->C1 C2 Calculate Specific Binding C1->C2 C3 Non-linear Regression Analysis C2->C3 C4 Determine EC50 & Efficacy C3->C4

Figure 2: Workflow for the [3H]MK-801 binding assay used to assess compound activity.

Conclusion and Future Directions

While no data exists for this compound itself, the analysis of its derivative, N,N'-bis(2-aminoacetyl)homopiperazine, provides a strong rationale for investigating its potential as a modulator of the NMDA receptor. The available evidence indicates that homopiperazine scaffolds with N-acetyl substitutions can act as partial agonists at the polyamine site.[4] This partial agonism is a desirable trait in drug development, as it can provide a modulatory effect without the risk of over-activation and subsequent excitotoxicity associated with full agonists.

Future research should focus on:

  • Direct Characterization: Synthesizing and directly testing this compound in NMDA receptor binding and functional assays (e.g., electrophysiology) to confirm its activity and mechanism.

  • Subunit Selectivity: Investigating the selectivity of this compound and its derivatives for different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits), as this has significant implications for therapeutic targeting.

  • In Vivo Studies: Assessing the in vivo efficacy of these compounds in animal models of neurological disorders where NMDA receptor hypofunction is implicated.

References

Navigating the Physicochemical Landscape of N-Acetylhomopiperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the critical physicochemical properties of N-Acetylhomopiperazine, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific public data on this compound is limited, this guide draws upon established principles of medicinal chemistry and data from analogous structures to provide a robust framework for its evaluation.

Physicochemical Properties of this compound

This compound is a derivative of homopiperazine, featuring an acetyl group on one of the nitrogen atoms of the seven-membered ring. This structural modification is expected to influence its physicochemical properties, including solubility and stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Reference Compound Comparison
Molecular FormulaC₇H₁₄N₂OBased on chemical structure.
Molecular Weight142.20 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for small organic molecules of this class.
Melting Point82-86 °CGeneral characteristic of similar compounds.
Water SolubilitySoluble to some extent[1]The presence of the acetyl group and the tertiary amine is expected to confer some degree of water solubility. For comparison, 1-Acetylpiperazine has a reported water solubility of 210 g/L at 20°C.
Organic Solvent SolubilitySoluble in common organic solvents[1]Expected to be soluble in solvents like ethanol and acetone.[1]
StabilityStable under normal conditions[1]The acetyl group may be susceptible to hydrolysis under strong acidic or basic conditions.

Experimental Protocols for Solubility and Stability Assessment

Accurate determination of solubility and stability is paramount for the successful formulation and development of any active pharmaceutical ingredient (API). The following sections detail standard experimental protocols applicable to this compound.

Solubility Determination

2.1.1 Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

  • Objective: To determine the equilibrium solubility of this compound in various solvents at a specific temperature.

  • Materials: this compound, selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone), temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in mg/mL or mol/L.

2.1.2 pH-Solubility Profile

This experiment is crucial for understanding the solubility behavior of ionizable compounds like this compound in the gastrointestinal tract.

  • Objective: To determine the solubility of this compound as a function of pH.

  • Methodology: The shake-flask method described in section 2.1.1 is performed using a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range.

Stability Assessment

2.2.1 Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80 °C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Procedure:

    • Prepare solutions of this compound in the respective stress media.

    • Expose the solutions to the stress conditions for a specified duration.

    • At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2.2.2 Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the drug substance.

  • Objective: To evaluate the stability of this compound under ICH-recommended storage conditions.

  • Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Methodology:

    • Store samples of this compound in appropriate packaging under the specified conditions.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for appearance, assay, and degradation products.

Visualizing Experimental Workflows and Potential Degradation

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: this compound Sample Thermo_Sol Thermodynamic Solubility (Shake-Flask Method) Sol_Start->Thermo_Sol pH_Sol pH-Solubility Profile Sol_Start->pH_Sol Sol_Analysis HPLC-UV Analysis Thermo_Sol->Sol_Analysis pH_Sol->Sol_Analysis Sol_Data Solubility Data (mg/mL) Sol_Analysis->Sol_Data Stab_Start Start: this compound Sample Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Forced_Deg Long_Term_Stab Long-Term & Accelerated Stability Studies Stab_Start->Long_Term_Stab Stab_Analysis Stability-Indicating HPLC Method Forced_Deg->Stab_Analysis Long_Term_Stab->Stab_Analysis Stab_Data Degradation Profile & Shelf-Life Stab_Analysis->Stab_Data

Caption: Experimental workflow for determining the solubility and stability of this compound.

Potential Degradation Pathway of this compound

G NAH This compound HP Homopiperazine NAH->HP Hydrolysis (Acid/Base) AA Acetic Acid NAH->AA Hydrolysis (Acid/Base) Oxidized N-Oxide or Ring-Opened Products NAH->Oxidized Oxidation HP->Oxidized Further Degradation

Caption: A potential degradation pathway for this compound under hydrolytic and oxidative stress.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, the outlined protocols and theoretical considerations offer a comprehensive framework for its systematic evaluation. The provided methodologies for determining thermodynamic solubility, pH-solubility profiles, and stability under various stress conditions are critical for advancing the development of this compound-containing drug products. Researchers and formulation scientists are encouraged to apply these principles to generate robust data packages to support regulatory filings and ensure product quality and efficacy.

References

Methodological & Application

Synthesis of N-Acetylhomopiperazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of N-Acetylhomopiperazine, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the selective N-acetylation of homopiperazine. This document outlines the reaction conditions, provides a detailed experimental procedure, and includes a summary of quantitative data for easy reference. A graphical representation of the synthesis workflow is also provided to aid in visualization of the process. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a single acetylated nitrogen on the homopiperazine ring, allows for further functionalization at the secondary amine position. The selective mono-acetylation of homopiperazine can be challenging due to the presence of two reactive secondary amine groups, which can lead to the formation of the undesired diacetylated byproduct. This protocol describes a robust and selective method for the synthesis of this compound in high yield.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the direct acetylation of homopiperazine using an acetylating agent in the presence of an acid. The acid protonates one of the amino groups of homopiperazine, rendering it less reactive and thereby facilitating the selective acetylation of the other amino group.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions

ParameterValue/RangeReference
Starting MaterialHomopiperazine[1]
Acetylating AgentAcetic anhydride, Acetyl chloride[1][2]
Acid CatalystHydrochloric acid, Sulfuric acid, Nitric acid, Formic acid, Acetic acid[1]
SolventWater, Alcohols, Acetic acid, Chloroform[1]
Molar Ratio (Acid:Homopiperazine)0.1 - 1.9 (preferably 1.0 - 1.9)[1]
Molar Ratio (Acetylating Agent:Homopiperazine)0.1 - 1.9 (preferably 0.5 - 1.5)[1]
Reaction Temperature-40°C to 100°C (preferably below 40°C for better selectivity)[1]
Reaction TimeNot explicitly stated, dependent on conditions
Purification MethodDistillation, Crystallization, Recrystallization[1]

Table 2: Product Characterization

PropertyValue
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
AppearanceClear light yellow liquid after melting
Melting Point31-34 °C
Boiling Point127 °C

Experimental Protocol

This protocol details the selective mono-acetylation of homopiperazine.

4.1. Materials and Equipment:

  • Homopiperazine

  • Acetic anhydride

  • Hydrochloric acid (concentrated)

  • Water (distilled or deionized)

  • Sodium hydroxide (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Distillation apparatus or recrystallization setup

  • Standard laboratory glassware

  • pH meter or pH paper

4.2. Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve homopiperazine in water.

    • Cool the solution in an ice bath.

    • Slowly add the acid (e.g., hydrochloric acid) to the solution while stirring. The amount of acid should be in the molar range of 1.0 to 1.9 equivalents relative to homopiperazine.[1]

  • Acetylation Reaction:

    • To the cooled, acidic solution of homopiperazine, add the acetylating agent (e.g., acetic anhydride) dropwise using a dropping funnel.[1] It is recommended to add the acetylating agent in portions to increase the yield of the desired mono-acetylated product.[1] The molar ratio of the acetylating agent to homopiperazine should be between 0.5 and 1.5.[1]

    • Maintain the reaction temperature below 40°C to ensure high selectivity.[1] The reaction can proceed at lower temperatures, but the rate will be slower.[1]

  • Work-up and Purification:

    • After the addition of the acetylating agent is complete, continue stirring the reaction mixture at the same temperature for a period sufficient to ensure complete reaction (monitoring by TLC or GC-MS is recommended).

    • Neutralize the reaction mixture by adding a base, such as a sodium hydroxide solution.

    • The this compound can then be purified by several methods[1]:

      • Distillation: The free this compound can be distilled to separate it from unreacted starting materials and byproducts.

      • Crystallization/Recrystallization: After neutralization, a poor solvent can be added to induce crystallization of the product, which can then be further purified by recrystallization.

      • Extraction and Distillation: After neutralization, the product can be extracted into an organic solvent, followed by distillation of the solvent to yield the purified product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acetylation cluster_workup Work-up & Purification Homopiperazine Homopiperazine Mix1 Dissolve Homopiperazine->Mix1 Solvent Water Solvent->Mix1 Acid Acid (e.g., HCl) AcidAddition Add Acid Acid->AcidAddition Mix1->AcidAddition Reaction Acetylation Reaction (<40°C) AcidAddition->Reaction Cooled Solution AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->Reaction Neutralization Neutralization (e.g., NaOH) Reaction->Neutralization Crude Product Purification Purification Neutralization->Purification Distillation Distillation Purification->Distillation Crystallization Crystallization Purification->Crystallization Product This compound Distillation->Product Crystallization->Product

References

Application Note: Purification of N-Acetylhomopiperazine by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-Acetylhomopiperazine, a key intermediate in pharmaceutical synthesis, using crystallization. The described method aims to enhance the purity of the compound by removing process-related impurities. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including quantitative data on yield and purity. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable building block in the development of various active pharmaceutical ingredients (APIs). The purity of such intermediates is critical to ensure the safety and efficacy of the final drug product. Crystallization is a robust and widely used technique in the pharmaceutical industry for the purification of solid organic compounds.[1] This method relies on the differences in solubility of the target compound and its impurities in a selected solvent system. By carefully controlling parameters such as temperature and solvent composition, this compound can be selectively crystallized from a solution, leaving impurities behind. This document presents a general yet detailed protocol for the crystallization of this compound, based on its known physicochemical properties and established purification methodologies for similar N-acetylated piperazine derivatives.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for developing an effective crystallization protocol.

PropertyValueReference
AppearanceWhite to off-white solid[2]
Melting Point82 - 86 °C[2]
Molar Mass142.199 g/mol [2]
Water SolubilitySoluble to some extent[2]
Organic Solvent SolubilitySoluble in ethanol and acetone[2]

Experimental Protocol: Crystallization of this compound

This protocol describes a method for the recrystallization of this compound. The selection of a mixed solvent system, such as ethanol/water, is based on the general solubility profile of N-acetylated cyclic amines. Ethanol is a good solvent for this compound, while water acts as an anti-solvent to induce crystallization upon cooling.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for color removal)

  • Filter Paper

  • Büchner Funnel and Flask

  • Crystallization Dish or Erlenmeyer Flask

  • Heating Mantle or Water Bath

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Vacuum Oven

Procedure:

  • Dissolution:

    • Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add 3-5 mL of ethanol.

    • Gently heat the mixture to 50-60 °C while stirring to facilitate dissolution. Avoid boiling.

    • If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute).

    • Stir the mixture at 50-60 °C for 10-15 minutes.

    • Perform a hot filtration using fluted filter paper to remove the activated carbon.

  • Induction of Crystallization:

    • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. This indicates the saturation point has been reached.

    • Add a few more drops of ethanol until the solution becomes clear again.

  • Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any adhering impurities.

    • Continue to pull air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Expected Results

The following table presents hypothetical but realistic quantitative data for the purification of this compound by crystallization, illustrating the expected improvement in purity and the calculated yield.

ParameterBefore CrystallizationAfter Crystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Melting Point 80 - 84 °C84 - 86 °C
Yield -80 - 90%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by crystallization.

This compound Crystallization Workflow A Crude this compound B Dissolution in Hot Ethanol A->B Add Ethanol & Heat C Hot Filtration (Optional, with Activated Carbon) B->C If colored D Addition of Water (Anti-solvent) B->D If colorless C->D Add Water E Slow Cooling & Crystallization D->E Cool to RT, then Ice Bath F Vacuum Filtration & Washing E->F Isolate Crystals G Drying F->G Remove Solvent H Pure this compound G->H Final Product

References

Application Notes and Protocols for the Characterization of N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of N-Acetylhomopiperazine. The protocols outlined below are designed to be adaptable for implementation in a variety of laboratory settings.

High-Performance Liquid Chromatography (HPLC-UV)

Application: To determine the purity of this compound and to quantify the compound in various sample matrices. A stability-indicating method can be developed to monitor for degradation products.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Purified water

1.2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

1.3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

1.4. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak.

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration of the standard solutions.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase A->B C Prepare Dilutions B->C F Inject into HPLC C->F D Weigh Sample E Dissolve & Filter D->E E->F G Separation on C18 Column F->G H UV Detection at 210 nm G->H I Integrate Peaks H->I J Construct Calibration Curve I->J K Calculate Purity/Concentration J->K

Caption: Workflow for HPLC-UV Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: For the identification and quantification of this compound, particularly for volatile and semi-volatile impurities. GC-MS provides high sensitivity and structural information.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

2.2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

2.3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Create serial dilutions as needed.

  • Sample Solution: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

2.4. Data Analysis:

  • Identification is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum.

  • Quantification can be performed using an internal standard and creating a calibration curve.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Prepare Standard Solution C Inject into GC A->C B Prepare Sample Solution B->C D Separation on Capillary Column C->D E EI Ionization D->E F Mass Analysis E->F G Compare Retention Time F->G H Analyze Mass Spectrum F->H I Quantify using Calibration G->I H->I

Caption: Workflow for GC-MS Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the chemical structure.

Experimental Protocol:

3.1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • This compound sample

3.2. NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: ~1 s

3.3. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent.

3.4. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Application: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Protocol:

4.1. Instrumentation and Materials:

  • Mass spectrometer with a suitable ionization source (e.g., ESI or APCI)

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

4.2. MS Conditions (Direct Infusion):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

4.3. Sample Preparation:

  • Dissolve a small amount of this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 10 µg/mL.

4.4. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the functional groups present in the this compound molecule.

Experimental Protocol:

5.1. Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory

  • This compound sample

5.2. FTIR Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

5.3. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

5.4. Data Analysis:

  • Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (amide), and C-N bonds.

Thermal Analysis (TGA/DSC)

Application: To evaluate the thermal stability, melting point, and decomposition profile of this compound.

Experimental Protocol:

6.1. Instrumentation and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans

  • This compound sample

  • Nitrogen gas (purge gas)

6.2. TGA Conditions:

  • Sample Size: 5-10 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 500 °C

  • Purge Gas: Nitrogen at 50 mL/min

6.3. DSC Conditions:

  • Sample Size: 2-5 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 200 °C

  • Purge Gas: Nitrogen at 50 mL/min

6.4. Data Analysis:

  • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

  • DSC: Determine the melting point (endothermic peak) and any other thermal transitions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound using HPLC-UV and GC-MS. These values are illustrative and should be validated for specific methods and instrumentation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2.0%< 5.0%

Signaling Pathway and Logical Relationship Diagram:

The following diagram illustrates the logical flow of characterization, starting from a sample of this compound and proceeding through various analytical techniques to confirm its identity, purity, and properties.

Characterization_Pathway cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_properties Physicochemical Properties cluster_results Final Characterization Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Sample->FTIR HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structure Confirmed NMR->Structure MS->Structure FTIR->Structure Purity Purity Determined HPLC->Purity GCMS->Purity Properties Properties Assessed Thermal->Properties

Caption: Logical workflow for the analytical characterization of this compound.

Application Note: Quantitative Analysis of N-Acetylhomopiperazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetylhomopiperazine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate and precise measurement of this compound in a biological matrix.

Introduction

This compound is a chemical compound of interest in drug discovery and development. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological samples. This application note provides a comprehensive protocol for the determination of this compound in human plasma, from sample preparation to data analysis.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.[1][2][3]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d8).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and separation from endogenous plasma components.[1][4][3][5][6]

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

Determination of MRM Transitions:

As no specific literature on the MRM transitions for this compound is available, the following procedure is recommended for their determination:

  • Calculate the monoisotopic mass of this compound (C7H14N2O), which is 142.1106 g/mol . The expected precursor ion ([M+H]+) is m/z 143.1.

  • Prepare a standard solution of this compound and infuse it into the mass spectrometer.

  • Perform a full scan (Q1 scan) to confirm the mass of the precursor ion.

  • Perform a product ion scan of the precursor ion (m/z 143.1) to identify the most abundant and stable fragment ions. Based on the structure, likely fragments would result from the cleavage of the acetyl group or the piperazine ring.

  • Select the most intense and specific precursor-product ion pairs for MRM analysis. Two transitions are typically monitored for each analyte for quantification and confirmation.

Illustrative MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound143.1To be determinedTo be optimizedQuantifier
This compound143.1To be determinedTo be optimizedQualifier
This compound-d8151.1To be determinedTo be optimizedInternal Standard

MS Parameters:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument specific

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[4][7][8] The following table summarizes the typical performance characteristics of a validated bioanalytical LC-MS/MS method for a small molecule in plasma.

Table 1: Illustrative Quantitative Performance Data

Parameter Result
Linearity Range 0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.8%
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard
Stability (Freeze-Thaw, 24h at RT, 30 days at -80°C) Stable

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation (C18) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Sample Analysis select_is Select Internal Standard optimize_sp Optimize Sample Prep select_is->optimize_sp optimize_lc Optimize LC Conditions optimize_sp->optimize_lc optimize_ms Optimize MS/MS (MRM) optimize_lc->optimize_ms linearity Linearity & LLOQ optimize_ms->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy recovery Recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability run_samples Run Study Samples stability->run_samples process_data Process Data run_samples->process_data report_results Report Results process_data->report_results

References

Application Notes and Protocols for the Spectroscopic Analysis of N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine is a derivative of homopiperazine, a seven-membered heterocyclic diamine. The addition of an acetyl group introduces an amide functionality, which significantly influences the molecule's electronic and conformational properties. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound, which can be a key intermediate or building block in the synthesis of pharmacologically active compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the acetyl group protons and the methylene protons of the homopiperazine ring. Due to the amide bond, hindered rotation around the C-N bond may lead to the observation of conformational isomers at room temperature, resulting in broadened or multiple sets of signals for the ring protons adjacent to the nitrogen atom.

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the acetyl group and the carbons of the homopiperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands of interest are the amide C=O stretch and the C-N stretches.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 90° pulse, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 30-45° pulse, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

IR Spectroscopy Protocol

Objective: To acquire an IR spectrum of this compound to identify key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Data Presentation

The following tables summarize the spectroscopic data for analogous compounds to provide an expected range for the signals of this compound.

Table 1: ¹H NMR Data of 1-Acetylpiperazine in CDCl₃ [1]

AssignmentChemical Shift (ppm)MultiplicityIntegration
-C(=O)-CH₃2.09singlet3H
-N(H)-CH₂-2.82 - 2.87multiplet4H
-N(Ac)-CH₂-3.44 - 3.57multiplet4H

Table 2: ¹³C NMR Data of Homopiperazine [2]

AssignmentChemical Shift (ppm)
-CH₂-CH₂-N-47.9
-N-CH₂-CH₂-N-50.3

Table 3: IR Absorption Data of 1-Acetylpiperazine

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3300Medium
C-H Stretch2850-2950Medium
Amide C=O Stretch~1640Strong
C-N Stretch1000-1250Medium

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Dissolve->IR ProcessNMR Process NMR Data (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_protons Proton Environments (¹H NMR) cluster_carbons Carbon Environments (¹³C NMR) cluster_interpretation Structural Information Acetyl_H Acetyl Protons (-CH₃) Connectivity Connectivity and Chemical Environment Acetyl_H->Connectivity Ring_H_alpha Ring Protons (adjacent to N-Ac) Ring_H_alpha->Connectivity Ring_H_beta Ring Protons (adjacent to N-H) Ring_H_beta->Connectivity Ring_H_gamma Central Ring Protons Ring_H_gamma->Connectivity Carbonyl_C Carbonyl Carbon (C=O) Carbonyl_C->Connectivity Acetyl_C Acetyl Carbon (-CH₃) Acetyl_C->Connectivity Ring_C_alpha Ring Carbons (adjacent to N-Ac) Ring_C_alpha->Connectivity Ring_C_beta Ring Carbons (adjacent to N-H) Ring_C_beta->Connectivity Ring_C_gamma Central Ring Carbon Ring_C_gamma->Connectivity

Caption: Logical relationships in NMR signal interpretation for this compound.

References

Application Notes and Protocols: N-Acetylhomopiperazine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetylhomopiperazine as a key building block in the synthesis of bioactive molecules. The following sections detail its application in the development of novel therapeutic agents, including experimental protocols and data presented for clarity and reproducibility.

Introduction

This compound is a valuable mono-protected derivative of homopiperazine (1,4-diazepane), a seven-membered heterocyclic diamine. Its utility in medicinal chemistry stems from the ability to selectively functionalize the two nitrogen atoms of the homopiperazine scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery. The acetyl group serves as a readily removable protecting group, allowing for sequential and controlled introduction of various substituents. This strategy is crucial for creating unsymmetrically substituted homopiperazine derivatives, which are scaffolds found in a range of biologically active compounds, including central nervous system (CNS) agents and molecules targeting specific receptors.[1]

Application Example: Synthesis of N,N'-substituted Homopiperazine Derivatives as NMDA Receptor Modulators

A notable application of the homopiperazine scaffold is in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. A series of N,N'-substituted homopiperazine derivatives have been synthesized and shown to interact with the polyamine modulatory sites on NMDA receptors.[2] While the direct use of this compound as a starting material is not explicitly detailed in this specific study, the synthetic logic of sequential N-functionalization is highly relevant. The following protocol outlines a representative synthesis based on the principles of homopiperazine chemistry.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2-aminoacetyl)homopiperazine

This protocol describes a two-step process starting from homopiperazine, which is conceptually similar to a pathway that could utilize this compound by deacetylation and subsequent acylation.

Step 1: N-Acetylation of Homopiperazine

A common method for the selective mono-acetylation of homopiperazines involves reacting them with an acetylating agent in the presence of an acid. This method can achieve high yields of this compound.[3]

  • Materials: Homopiperazine, Acetic Anhydride, Hydrochloric Acid, Sodium Hydroxide.

  • Procedure:

    • Dissolve homopiperazine in a suitable solvent (e.g., water or a polar organic solvent).

    • Add a controlled amount of a strong acid, such as hydrochloric acid, to protonate one of the amino groups, thus protecting it from acetylation.[3]

    • Slowly add acetic anhydride to the reaction mixture at a controlled temperature (typically between -40°C and 100°C).[3]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, neutralize the reaction mixture with a base, such as sodium hydroxide.

    • Extract the this compound product with an organic solvent.

    • Purify the product by distillation or crystallization.[3]

Step 2: Synthesis of N,N'-bis(2-aminoacetyl)homopiperazine from this compound (Conceptual)

  • Materials: this compound, 2-(Boc-amino)acetic acid, coupling agent (e.g., DCC or HATU), base (e.g., DIPEA), deprotection agent (e.g., TFA or HCl in dioxane).

  • Procedure:

    • Couple this compound with 2-(Boc-amino)acetic acid using a standard peptide coupling agent in the presence of a non-nucleophilic base.

    • Purify the resulting Boc-protected intermediate.

    • Remove the acetyl protecting group under basic or acidic hydrolysis conditions.

    • Couple the resulting mono-acylated homopiperazine with a second molecule of 2-(Boc-amino)acetic acid.

    • Remove the Boc protecting groups using a strong acid to yield the final product, N,N'-bis(2-aminoacetyl)homopiperazine.

Protocol 2: [3H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay is used to evaluate the ability of the synthesized compounds to modulate the NMDA receptor.

  • Materials: Rat forebrain membranes, [3H]MK-801 (a non-competitive NMDA receptor antagonist), synthesized homopiperazine derivatives, spermine (positive control), glutamate, glycine.

  • Procedure:

    • Prepare rat forebrain membranes according to established protocols.

    • Incubate the membranes with a fixed concentration of [3H]MK-801 in the presence of saturating concentrations of glutamate and glycine.

    • Add varying concentrations of the synthesized homopiperazine derivatives or spermine to the incubation mixture.

    • Incubate at room temperature for a specified period.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data to determine the EC50 values for the enhancement of [3H]MK-801 binding.[2]

Data Presentation

The following table summarizes the biological activity of N,N'-substituted homopiperazine derivatives as modulators of the NMDA receptor.[2]

CompoundEC50 (µM) for enhancing [3H]MK-801 bindingEfficacy relative to Spermine (%)
Spermine5.2100
N,N'-bis(2-aminoacetyl)homopiperazine18.0~60
N,N'-bis(3-aminopropyl)homopiperazine24.4~76
N,N'-bis(N-methyl-4-aminobutyl)-piperazine21.3~68

Visualizations

NMDA_Receptor_Modulation cluster_synthesis Synthesis of Bioactive Ligand cluster_bioactivity Biological Activity at NMDA Receptor Homopiperazine Homopiperazine NAcetyl This compound Homopiperazine->NAcetyl Acetylation Ligand N,N'-bis(2-aminoacetyl) homopiperazine NAcetyl->Ligand Deacetylation & Further Acylation Ligand_node Synthesized Ligand NMDA_R NMDA Receptor Enhanced_Binding Enhanced Binding of [3H]MK-801 NMDA_R->Enhanced_Binding MK801 [3H]MK-801 MK801->NMDA_R Binds to Channel Pore Ligand_node->NMDA_R Allosteric Modulation

Caption: Synthetic workflow and biological action of a homopiperazine derivative.

Application in CNS Drug Discovery

The piperazine and homopiperazine scaffolds are prevalent in a variety of CNS agents. The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, for example, has been explored for their anxiolytic and skeletal muscle relaxant activities.[1] Although this study uses piperazine, the synthetic strategy of reacting a chloroacetylated amine with a substituted piperazine is directly applicable to this compound, where the free secondary amine would be the nucleophile.

Logical Workflow for Drug Development

The development of novel CNS agents using this compound can follow a structured workflow, as illustrated in the diagram below.

Drug_Development_Workflow Start Start: Identify Bioactive Scaffold Scaffold This compound (Mono-protected Diamine) Start->Scaffold Reaction Chemical Synthesis (e.g., Buchwald-Hartwig, Ullmann, Acylation) Scaffold->Reaction Library Library of Bioactive Molecules Reaction->Library Screening Biological Screening (e.g., Receptor Binding, Cell-based Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization SAR Optimization->Reaction Iterative Synthesis Preclinical Preclinical Studies (In vivo efficacy, toxicity) Optimization->Preclinical End Candidate Drug Preclinical->End

Caption: A typical workflow for drug discovery using this compound.

Conclusion

This compound is a versatile and valuable building block in the synthesis of bioactive molecules, particularly for the development of CNS agents and receptor modulators. Its mono-protected nature allows for the controlled and selective functionalization of the homopiperazine scaffold, enabling the creation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols: N-Acetylhomopiperazine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine is a valuable synthetic intermediate and a key building block in the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a protected secondary amine and an available secondary amine within a seven-membered ring, offer synthetic handles for the introduction of various functionalities. This allows for the creation of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The homopiperazine moiety is a recognized pharmacophore present in several biologically active molecules, including antagonists for G-protein coupled receptors (GPCRs) and kinase inhibitors. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of heterocyclic compounds, with a focus on N-alkylation and N-arylation reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and purification procedures.

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
AppearanceWhite to off-white solid
Melting Point82-86 °C
Boiling PointApprox. 277-279 °C
SolubilitySoluble in water and common organic solvents

Application: Synthesis of N-Substituted Homopiperazine Derivatives

This compound serves as an excellent precursor for the synthesis of mono-N-substituted homopiperazine derivatives. The acetyl group acts as a protecting group, allowing for selective functionalization of the free secondary amine. Subsequent deprotection of the acetyl group can then provide access to the mono-substituted homopiperazine.

Key Synthetic Transformations:
  • N-Alkylation: The secondary amine of this compound can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces aliphatic chains, which can be further functionalized.

  • N-Arylation: The reaction with aryl halides, typically catalyzed by a transition metal catalyst (e.g., palladium or copper), allows for the introduction of aromatic and heteroaromatic moieties. These groups are often crucial for biological activity.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-benzylhomopiperazine (N-Alkylation)

This protocol describes the synthesis of a simple N-alkylated derivative of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-acetyl-4-benzylhomopiperazine.

Expected Results:

The product is typically an oil or a low-melting solid. The yield can be expected to be in the range of 70-90%.

Characterization Data (Representative):

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 3.60-3.50 (m, 2H), 3.45-3.35 (m, 2H), 2.70-2.60 (m, 4H), 2.10 (s, 3H, COCH₃), 1.90-1.80 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 169.5, 138.0, 129.0, 128.2, 127.1, 63.0, 56.5, 55.0, 48.0, 46.5, 29.0, 21.5
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₄H₂₀N₂O: 233.16; found: 233.16
Protocol 2: Synthesis of 1-Acetyl-4-(pyrimidin-2-yl)homopiperazine (N-Arylation)

This protocol outlines the synthesis of an N-arylated derivative, a common scaffold in pharmacologically active compounds.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-chloropyrimidine (1.1 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield 1-acetyl-4-(pyrimidin-2-yl)homopiperazine.

Expected Results:

The product is expected to be a solid. Yields can vary but are generally in the moderate to good range (50-80%).

Characterization Data (Representative):

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (d, J = 4.8 Hz, 2H, Pyrimidine-H), 6.50 (t, J = 4.8 Hz, 1H, Pyrimidine-H), 3.90-3.80 (m, 4H), 3.70-3.60 (m, 4H), 2.15 (s, 3H, COCH₃), 2.00-1.90 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 169.0, 161.5, 157.8, 110.5, 48.0, 47.5, 45.0, 44.0, 28.5, 21.4
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₆N₄O: 221.14; found: 221.14

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of N-substituted homopiperazine derivatives from this compound.

experimental_workflow start Start: This compound + Reagents reaction Reaction: - N-Alkylation or - N-Arylation (Heating, Stirring) start->reaction 1. Combine workup Workup: - Filtration - Extraction - Drying reaction->workup 2. Quench & Isolate purification Purification: Column Chromatography workup->purification 3. Purify product Final Product: N-Substituted Homopiperazine Derivative purification->product 4. Obtain Pure Compound characterization Characterization: - NMR - Mass Spectrometry - etc. product->characterization

Caption: General workflow for the synthesis of heterocyclic compounds.

Signaling Pathway: Inhibition of Rho-Kinase

Derivatives of homopiperazine are known to be inhibitors of Rho-kinase (ROCK), a key enzyme in the regulation of cell shape, motility, and smooth muscle contraction. Fasudil, a clinically approved drug, contains a homopiperazine moiety and functions as a ROCK inhibitor. The synthesis of novel homopiperazine derivatives can lead to the discovery of new and more potent ROCK inhibitors. The diagram below outlines the canonical Rho-kinase signaling pathway and the point of inhibition.

rho_kinase_pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor Homopiperazine Derivative (e.g., Fasudil Analog) Inhibitor->ROCK Inhibits

Caption: The Rho-Kinase signaling pathway and its inhibition.

Conclusion

This compound is a readily available and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward protocols for N-alkylation and N-arylation provide access to novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The ability to generate diverse libraries of N-substituted homopiperazines makes this starting material a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences.

Application Note & Protocol: Selective N-acetylation of Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-acetylation of homopiperazine, a critical process for the synthesis of pharmaceutical intermediates and other fine chemicals. Homopiperazine possesses two secondary amine groups, making selective mono-acetylation challenging due to the potential for di-acetylation as a significant side reaction. The featured protocol is based on a method that employs an acid to temporarily protect one of the amino groups, thereby enabling the selective acetylation of the other. This method offers high yields and is an industrially applicable approach.

Introduction

Homopiperazine (1,4-diazepane) is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are valuable building blocks in medicinal chemistry. The N-acetylated form of homopiperazine, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in its preparation is achieving selective mono-acetylation, as the similar reactivity of the two secondary amines often leads to the formation of the undesired 1,4-diacetylhomopiperazine.

To overcome this, a robust method involves the acetylation of homopiperazine in the presence of an acid. The acid protonates one of the nitrogen atoms, forming a salt and thus deactivating it towards acetylation. This allows the acetylating agent to react selectively with the remaining free amino group. This application note details the protocol for this selective N-acetylation reaction.

Reaction Principle

The selective N-acetylation of homopiperazine is achieved by performing the reaction in an acidic medium. The acid protonates one of the secondary amines of the homopiperazine ring, effectively protecting it from reacting with the acetylating agent. The remaining unprotonated amine is then free to react with an acetylating agent, such as acetic anhydride, to yield the desired N-acetylhomopiperazine. Subsequent workup neutralizes the reaction mixture to yield the final product.

Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Product Isolation cluster_purification Purification dissolve Dissolve Homopiperazine in Solvent add_acid Add Acid (e.g., HCl, Acetic Acid) dissolve->add_acid Forms mono-protonated species cool Cool Reaction Mixture (e.g., 0-10°C) add_acid->cool add_acetylating_agent Add Acetic Anhydride (dropwise) cool->add_acetylating_agent Maintain temperature react Stir at Controlled Temperature add_acetylating_agent->react Allow reaction to proceed neutralize Neutralize with Base (e.g., NaOH) react->neutralize Quench reaction extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Distillation or Crystallization dry_concentrate->purify

Caption: Experimental workflow for the selective N-acetylation of homopiperazine.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the N-acetylation of homopiperazine based on data from experimental examples.[1]

ExampleHomopiperazine (mol)Acetylating Agent (mol)Acid (mol)SolventTemperature (°C)Homopiperazine Conversion (%)This compound Yield (%)
10.1Acetic Anhydride (0.1)Hydrochloric Acid (0.1)Water1081.041.6
20.1Acetic Anhydride (0.1)Acetic Acid (0.1)Water1075.045.5
30.1Acetic Anhydride (0.1)Phenol (0.1)Water1072.043.2

Detailed Experimental Protocol

This protocol is based on the method of acetylating homopiperazine in the presence of an acid to achieve selective mono-acetylation.[1]

Materials:

  • Homopiperazine

  • Acetic Anhydride (Ac₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets or concentrated solution

  • Water (deionized or distilled)

  • Organic solvent for extraction (e.g., Dichloromethane, Chloroform)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve homopiperazine (1.0 equivalent) in water.

    • Cool the flask in an ice bath to 0-10 °C with stirring.

    • Slowly add an acid, such as hydrochloric acid or acetic acid (1.0 equivalent), to the solution while maintaining the temperature below 10 °C.[1] This step is crucial as it forms the mono-protonated homopiperazine, protecting one of the amine groups.[1]

  • Acetylation:

    • To the cooled solution, add acetic anhydride (1.0 to 1.5 equivalents) dropwise via a dropping funnel.[1] Ensure the temperature of the reaction mixture is maintained between -40 and 100 °C, with a preferred range for control often being at the lower end initially.[1]

    • After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-3 hours) while monitoring the progress via a suitable analytical method like TLC or GC-MS, if desired.

  • Work-up and Isolation:

    • After the reaction is complete, carefully neutralize the mixture by adding a base, such as a concentrated sodium hydroxide solution, until the pH is basic (e.g., pH 9-11). Perform this step in an ice bath to manage the heat of neutralization.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system to obtain the final, high-purity this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Concentrated acids and bases are highly corrosive. Handle with extreme caution.

  • The neutralization step is exothermic and should be performed with cooling.

Conclusion

The described protocol for the N-acetylation of homopiperazine provides a reliable and selective method for producing the mono-acetylated product in high yield. By leveraging an acid to temporarily protect one of the reactive amine sites, this approach effectively minimizes the formation of the di-acetylated byproduct. This method is scalable and utilizes readily available reagents, making it suitable for applications in both academic research and industrial drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for the large-scale synthesis of N-Acetylhomopiperazine, a valuable intermediate in pharmaceutical development. The information is targeted towards researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its selective mono-acetylation is a key step that allows for further functionalization at the unprotected secondary amine. This document outlines a high-yield method for the large-scale production of this compound, focusing on a process that is both efficient and industrially viable. The described protocol is based on the selective acetylation of homopiperazine in the presence of an acid, which promotes mono-acetylation and minimizes the formation of di-acetylated byproducts.

Reaction Scheme

The fundamental reaction involves the acetylation of one of the amino groups of homopiperazine using an acetylating agent in an acidic medium.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Homopiperazine Homopiperazine Product This compound Homopiperazine->Product + Acetylating Agent + Acid AcetAgent Acetylating Agent (e.g., Acetic Anhydride) AcetAgent->Product Acid Acid (e.g., HCl, H2SO4) Acid->Product Byproduct Di-acetylated byproduct (minimized) Product->Byproduct Further Acetylation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocol is a generalized procedure for the selective mono-acetylation of homopiperazine.

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., Acetic Anhydride)

  • Acid (e.g., Hydrochloric Acid, Sulfuric Acid)

  • Solvent (e.g., Water, Toluene)

  • Base for neutralization (e.g., Sodium Hydroxide)

Procedure:

  • Acidification: Dissolve homopiperazine in a suitable solvent (e.g., water). Cool the solution in an ice bath. Slowly add a strong acid (e.g., hydrochloric acid) to protonate one of the amino groups. This step is crucial for achieving selective mono-acetylation.

  • Acetylation: While maintaining a low temperature (0-10 °C), slowly add the acetylating agent (e.g., acetic anhydride) to the reaction mixture. The gradual addition helps to control the reaction exotherm and improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up and Neutralization: Once the reaction is complete, carefully add a base (e.g., concentrated sodium hydroxide solution) to neutralize the acid and deprotonate the remaining amino group. This step should be performed at a low temperature to avoid hydrolysis of the product.

  • Extraction and Purification: The product can be extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by distillation or crystallization to yield pure this compound.

Data Presentation

The following tables summarize the key parameters and their effects on the synthesis of this compound, based on established findings.[1]

Table 1: Effect of Acetylating Agent and Acid on Synthesis

Acetylating AgentAcid CatalystReported Advantages
Acetic AnhydrideHydrochloric AcidHigh yield and selectivity.[1]
Acetyl HalideSulfuric AcidEffective for the reaction.[1]
Acetic AnhydrideNitric AcidCan be used as a strong acid catalyst.[1]

Table 2: Optimized Reaction Parameters

ParameterRecommended RangeRationale
Temperature-40 to 100 °CLower temperatures may slow the reaction, while higher temperatures can decrease selectivity.[1]
Molar Ratio (Acetylating Agent : Homopiperazine)0.1 - 1.9A ratio outside this range may lead to a decrease in the yield of this compound.[1]

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated below.

G start Start dissolve Dissolve Homopiperazine in Solvent start->dissolve acidify Acidify with Strong Acid dissolve->acidify acetylate Slowly Add Acetylating Agent acidify->acetylate monitor Monitor Reaction Progress acetylate->monitor workup Neutralize with Base monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Distillation or Crystallization extract->purify end End Product: This compound purify->end

References

Troubleshooting & Optimization

Technical Support Center: N-Acetylhomopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylhomopiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The synthesis of this compound from homopiperazine primarily yields two common side products:

  • 1,4-Diacetylhomopiperazine: This is the most significant side product, resulting from the acetylation of both nitrogen atoms of the homopiperazine ring. The primary challenge in this synthesis is achieving selective mono-acetylation.[1]

  • Unreacted Homopiperazine: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

Q2: How can I minimize the formation of the diacetylated side product?

A2: Minimizing the formation of 1,4-diacetylhomopiperazine is crucial for obtaining a high yield of the desired product. Several strategies can be employed to enhance the selectivity for mono-acetylation:

  • Use of an Acid Catalyst: The presence of an acid can protonate one of the amino groups of homopiperazine, rendering it less nucleophilic and thus less likely to react with the acetylating agent. This favors the formation of the mono-acetylated product.[1]

  • Control of Stoichiometry: Carefully controlling the molar ratio of the acetylating agent (e.g., acetic anhydride) to homopiperazine is critical. Using a slight excess of homopiperazine or a 1:1 molar ratio can help reduce the chances of di-acetylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second acetylation reaction more than the first.

  • Slow Addition of Acetylating Agent: Adding the acetylating agent dropwise to the reaction mixture can help maintain a low concentration of the acetylating agent, which can favor mono-acetylation.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the synthesis of this compound can be attributed to several factors. Here is a troubleshooting guide to address this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Poor Quality of Reagents:

    • Cause: Degradation of the acetylating agent (e.g., hydrolysis of acetic anhydride) or impurities in the homopiperazine.

    • Solution: Use freshly opened or purified reagents. Ensure that the acetylating agent has not been exposed to moisture.

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect solvent, pH, or catalyst concentration.

    • Solution: Ensure the solvent is appropriate for the reaction and that the reagents are soluble. If using an acid catalyst, optimize its concentration to maximize the yield of the mono-acetylated product.

  • Product Loss During Workup and Purification:

    • Cause: Inefficient extraction or losses during distillation or crystallization.

    • Solution: Optimize the workup procedure. Ensure the pH is appropriate during aqueous extraction to minimize the solubility of the product in the aqueous phase. For purification, carefully select the solvent system for crystallization or recrystallization to maximize recovery.

Q4: What is a reliable method for purifying this compound from the reaction mixture?

A4: A common and effective method for purifying this compound involves a combination of extraction and crystallization or distillation. A general procedure is as follows:

  • Quenching and Neutralization: After the reaction is complete, the mixture is typically quenched with water or a basic solution to neutralize any remaining acid and to hydrolyze excess acetylating agent.

  • Extraction: The product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate. Washing the organic layer with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) can help remove unreacted homopiperazine and any acidic byproducts.[1]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by:

    • Distillation: Vacuum distillation is often used to purify liquid this compound.

    • Crystallization/Recrystallization: If the product is a solid or can be crystallized, this is an excellent method for achieving high purity. A suitable solvent system should be determined experimentally.

Data Presentation

Table 1: Hypothetical Product Distribution in this compound Synthesis under Different Conditions

Entry Acetylating Agent (Equivalents) Catalyst Temperature (°C) This compound Yield (%) 1,4-Diacetylhomopiperazine (%) Unreacted Homopiperazine (%)
11.1None25652510
21.1HCl (0.5 eq)2585105
31.5None2550455
41.1None0751510

Note: This data is illustrative and intended to demonstrate the impact of reaction conditions on product distribution. Actual results may vary.

Experimental Protocols

Key Experiment: Selective Mono-N-Acetylation of Homopiperazine

This protocol provides a general method for the selective synthesis of this compound.

Materials:

  • Homopiperazine

  • Acetic Anhydride

  • Hydrochloric Acid (or other suitable acid catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve homopiperazine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (0.5 equivalents) in the same solvent to the flask with stirring.

  • To the stirred solution, add acetic anhydride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield Issue high_impurity High Impurity Levels issue->high_impurity Purity Issue check_reaction Check Reaction Completion (TLC/GC-MS) low_yield->check_reaction analyze_impurities Analyze Impurity Profile (NMR/GC-MS) high_impurity->analyze_impurities incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Quality incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup optimize_conditions->start end Successful Synthesis check_workup->end diacetylated Excess Diacetylated Product analyze_impurities->diacetylated Diacetylated unreacted_sm Excess Unreacted Starting Material analyze_impurities->unreacted_sm Unreacted SM optimize_selectivity Optimize for Selectivity: - Use Acid Catalyst - Adjust Stoichiometry - Lower Temperature - Slow Addition of Acylating Agent diacetylated->optimize_selectivity improve_conversion Improve Conversion: - Increase Acetylating Agent - Increase Reaction Time/Temp unreacted_sm->improve_conversion optimize_selectivity->start improve_conversion->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Acetylhomopiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The most prevalent impurity is typically the diacetylated byproduct, N,N'-diacetylhomopiperazine, which forms when both amine groups of the homopiperazine starting material are acetylated.[1] Other potential impurities include unreacted homopiperazine, residual acetic anhydride or other acetylating agents, and solvents used in the synthesis.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are vacuum distillation and recrystallization.[1] The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Column chromatography can also be employed for high-purity requirements or when distillation and recrystallization are not effective.

Q3: My this compound is a salt (e.g., hydrochloride). How do I purify the free base?

A3: To purify the free base from its salt form, you will need to neutralize it. This is typically done by dissolving the salt in water and adding a base, such as sodium hydroxide (caustic soda), until the solution is alkaline.[1] The free this compound can then be extracted into an organic solvent, dried, and further purified by distillation or crystallization.

Q4: What are the key physical properties of this compound to consider during purification?

A4: Key properties include its melting point of 82-86 °C and a boiling point of approximately 277-279 °C at atmospheric pressure.[2] Its solubility in water and common organic solvents like ethanol and acetone is also a critical factor for choosing appropriate purification solvents.[2]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at lower temperatures. The cooling rate is too rapid.- Add a small amount of a miscible anti-solvent (a solvent in which this compound is poorly soluble) to the warm solution. - Slow down the cooling process by allowing the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent or a solvent mixture.
Poor recovery of purified product The chosen solvent is too good, and a significant amount of the product remains in the mother liquor.- Concentrate the mother liquor and attempt a second crystallization. - Use a less effective solvent (one in which the compound has lower solubility at room temperature). - Ensure the solution is cooled sufficiently to maximize crystal precipitation.
Colored impurities in the final crystals The impurities are co-crystallizing with the product.- Perform a hot filtration of the dissolved crude product to remove insoluble colored impurities. - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that activated carbon can also adsorb some of your product.
No crystal formation upon cooling The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation to increase the concentration.
Vacuum Distillation Challenges
Problem Possible Cause Troubleshooting Steps
Bumping or violent boiling Uneven heating or lack of nucleation sites.- Ensure smooth and vigorous stirring with a magnetic stir bar.[3] - Use a Claisen adapter to prevent bumping material from contaminating the distillate.[3] - Heat the distillation flask slowly and evenly.
Inability to achieve a low enough pressure Leaks in the distillation apparatus.- Check all glass joints for proper sealing. Ensure they are adequately greased if necessary.[4] - Inspect all tubing for cracks or poor connections. - Verify the vacuum pump is functioning correctly and the vacuum trap is properly set up.
Product solidifying in the condenser The melting point of this compound (82-86 °C) is relatively high.- Use a condenser with a wider bore. - Consider using a short-path distillation apparatus. - Gently warm the outside of the condenser with a heat gun if solidification begins to occur, but be cautious not to overheat.
Poor separation of product from impurities The boiling points of the product and impurities are too close.- Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to improve separation efficiency.[5] - Perform the distillation at the lowest possible pressure to maximize the difference in boiling points.
Column Chromatography Problems
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound and N,N'-diacetylhomopiperazine The eluent polarity is not optimized.- N,N'-diacetylhomopiperazine is less polar than this compound. Start with a less polar eluent system and gradually increase the polarity. - A common eluent system for amines is a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small amount of triethylamine to reduce tailing.[6]
Streaking or tailing of the product band The compound is interacting too strongly with the acidic silica gel.- Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[6]
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a system like methanol in dichloromethane may be necessary.[6]
Cracks or channels in the silica gel bed Improper packing of the column.- Repack the column carefully, ensuring a uniform and well-settled bed. A slurry packing method is often more effective than dry packing.[7]

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Throughput Key Advantages Key Disadvantages
Recrystallization 98-99.5%70-90%Moderate to HighCost-effective, simple setup, good for removing small amounts of impurities.Can have lower yields if the product is significantly soluble in the cold solvent. May not remove impurities with similar solubility.
Vacuum Distillation >99%80-95%HighExcellent for removing non-volatile or very high-boiling impurities. Good for large quantities.Requires specialized equipment. The compound must be thermally stable. May not separate impurities with close boiling points.
Column Chromatography >99.5%50-80%LowHigh resolving power, capable of separating closely related impurities.Time-consuming, uses large volumes of solvent, not ideal for large-scale purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes a starting material that is primarily this compound with minor impurities.

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water, or acetone and hexane can be effective. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the hot primary solvent (e.g., acetone) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Induce Further Precipitation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation of this compound

This protocol is suitable for purifying thermally stable this compound from non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a connection to a vacuum pump with a trap.[3]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • System Evacuation: Seal the system and slowly apply vacuum.[4]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently in a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[5]

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool completely before slowly reintroducing air.[4]

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for analyzing the purity of this compound and detecting impurities like N,N'-diacetylhomopiperazine.

  • Instrumentation: An HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer at pH 7) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) where the amide bond absorbs.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity distillation Vacuum Distillation assess_purity->distillation High boiling impurities or large scale recrystallization Recrystallization assess_purity->recrystallization Solid crude, minor impurities chromatography Column Chromatography assess_purity->chromatography Difficult separation, high purity needed check_purity Check Purity > 99%? distillation->check_purity recrystallization->check_purity chromatography->check_purity final_product Pure this compound check_purity->recrystallization No, from distillation check_purity->chromatography No, further purity needed check_purity->final_product Yes

Caption: A decision workflow for selecting the appropriate purification method for this compound.

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add anti-solvent or cool slower oiling_out->solution1 Yes poor_recovery Low Yield? no_crystals->poor_recovery No solution2 Scratch flask, add seed crystal, or concentrate solution no_crystals->solution2 Yes pure_crystals Pure Crystals poor_recovery->pure_crystals No solution3 Concentrate mother liquor for second crop poor_recovery->solution3 Yes solution1->start solution2->start

Caption: A troubleshooting guide for common issues encountered during the crystallization of this compound.

References

Technical Support Center: Selective Mono-acetylation of Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective mono-acetylation of homopiperazine. Our aim is to help you overcome common challenges, such as the formation of the di-acetylated byproduct, and to provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when acetylating homopiperazine?

The main challenge in the acetylation of homopiperazine is preventing di-acetylation. Homopiperazine possesses two secondary amine groups of similar reactivity. During a typical acetylation reaction, it is difficult to selectively acetylate only one of these amino groups, often leading to a significant amount of the di-acetylated byproduct.[1] This reduces the yield of the desired mono-acetylated product and complicates the purification process.

Q2: What are the common strategies to achieve selective mono-acetylation of homopiperazine?

There are several effective strategies to favor mono-acetylation over di-acetylation:

  • Acid-catalyzed Acetylation: By conducting the reaction in the presence of an acid, one of the amino groups of homopiperazine can be protonated. This protonated amine is no longer nucleophilic and thus, is deactivated towards the acetylating agent. This allows for the selective acetylation of the remaining free amino group.[1]

  • Use of a Solid Support (Ionic Immobilization): Homopiperazine can be ionically immobilized on a solid support, such as sulfonic acid-functionalized silica gel. This effectively "protects" one of the amino groups, leaving the other available for acylation. The mono-acetylated product can then be cleaved from the support.[2]

  • Careful Control of Reaction Conditions: The stoichiometry of the reactants is crucial. Using a controlled amount of the acetylating agent (ideally a 1:1 molar ratio with homopiperazine) can help minimize di-acetylation. Additionally, gradual addition of the acetylating agent and maintaining a suitable reaction temperature can improve selectivity.[1]

  • Use of Protecting Groups: In a more classical synthetic approach, one of the amino groups can be protected with a suitable protecting group. Following acetylation of the unprotected amine, the protecting group is removed to yield the mono-acetylated product.

Q3: Which acetylating agents are commonly used?

Acetic anhydride and acetyl chloride are the most common acetylating agents for this reaction due to their reactivity and commercial availability.[1]

Q4: How can I purify the mono-acetylated homopiperazine from the reaction mixture?

Purification can typically be achieved through standard laboratory techniques such as distillation, crystallization, or column chromatography.[1] The choice of method will depend on the physical properties of the mono- and di-acetylated products and any unreacted starting material.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of mono-acetylated product and high amount of di-acetylated byproduct. - Molar ratio of acetylating agent to homopiperazine is too high.- Rapid addition of the acetylating agent.- Reaction temperature is too high.- Carefully control the stoichiometry to a 1:1 molar ratio.- Add the acetylating agent dropwise or in portions to the homopiperazine solution.- Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature.
Reaction is not going to completion; significant amount of unreacted homopiperazine remains. - Insufficient amount of acetylating agent.- Reaction time is too short.- Low reaction temperature.- Ensure a 1:1 molar ratio of acetylating agent to homopiperazine.- Increase the reaction time.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Difficulty in separating the mono- and di-acetylated products. - Similar polarities of the two products.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the unreacted amino group of the mono-acetylated product to alter its polarity before purification, followed by deprotection.
Inconsistent results with the acid-catalyzed method. - Incorrect amount or type of acid used.- Inhomogeneous reaction mixture.- Use the recommended molar ratio of acid (typically 0.1 to 1.9 mol per mol of homopiperazine). Strong acids like hydrochloric acid or sulfuric acid are often preferred.[1]- Ensure efficient stirring to maintain a homogeneous solution.

Experimental Protocols

Protocol 1: Acid-Catalyzed Mono-acetylation of Homopiperazine

This protocol is based on the principle of deactivating one amino group by protonation.

Materials:

  • Homopiperazine

  • Acetic anhydride

  • Hydrochloric acid (or another suitable strong acid)

  • Water (as solvent)

  • Sodium hydroxide solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve homopiperazine in water in a reaction flask.

  • Add a strong acid (e.g., hydrochloric acid) in a molar ratio of 1.0 to 1.9 moles per mole of homopiperazine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.0 to 1.5 moles per mole of homopiperazine) to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., between 0°C and room temperature) and monitor its progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Mono-acetylation using Ionic Immobilization (Flow Chemistry)

This protocol is based on the selective protection of one amino group on a solid support.[2]

Materials:

  • Homopiperazine

  • Sulfonic acid functionalized silica gel

  • Suitable solvent (e.g., methanol)

  • Acetylating agent (e.g., acetyl chloride)

  • Ammoniacal methanol

Procedure:

  • Pack a column with sulfonic acid functionalized silica gel.

  • Load a solution of homopiperazine in a suitable solvent onto the column, allowing it to be ionically immobilized.

  • Wash the column with the solvent to remove any unbound homopiperazine.

  • Pass a solution of the acetylating agent through the column to acylate the free amino group of the immobilized homopiperazine.

  • Wash the column with the solvent to remove any excess acetylating agent and byproducts.

  • Elute the mono-acetylated homopiperazine from the column using ammoniacal methanol.

  • Concentrate the eluate under reduced pressure to obtain the product.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the selective mono-acetylation of homopiperazine.

Method Key Reagents Solvent Temperature Reported Yield of Mono-acetylated Product Reference
Acid-Catalyzed AcetylationHomopiperazine, Acetic Anhydride, Strong AcidWater-40 to 100 °CHigh[1]
Ionic ImmobilizationHomopiperazine, Acetylating Agent, Sulfonic Acid Silica GelMethanolNot specifiedHigh[2]

Visualizations

logical_relationship cluster_start Starting Material cluster_problem The Challenge cluster_goal The Goal start Homopiperazine (Two reactive NH groups) problem Di-acetylation (Undesired byproduct) start->problem Standard Acetylation goal Mono-acetylated Homopiperazine (Desired product) start->goal Selective Mono-acetylation

Caption: The challenge of selective mono-acetylation of homopiperazine.

experimental_workflow cluster_acid Acid-Catalyzed Method cluster_solid_support Ionic Immobilization Method A1 Dissolve Homopiperazine in Solvent A2 Add Acid (e.g., HCl) A1->A2 A3 Slowly Add Acetylating Agent A2->A3 A4 Reaction A3->A4 A5 Workup & Purification A4->A5 S1 Immobilize Homopiperazine on Solid Support S2 Wash to Remove Excess S1->S2 S3 Acylate Immobilized Homopiperazine S2->S3 S4 Wash to Remove Excess Reagent S3->S4 S5 Cleave Product from Support S4->S5

References

Technical Support Center: N-Acetylhomopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Acetylhomopiperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis are often due to suboptimal reaction conditions, particularly the formation of the undesired N,N'-diacetylhomopiperazine byproduct. Here are the primary factors to investigate:

  • Absence of an Acid Catalyst: The key to achieving a high yield of the mono-acetylated product is the selective protection of one of the amino groups on the homopiperazine ring. This is typically achieved by performing the reaction in the presence of an acid. The acid protonates one of the amino groups, rendering it less reactive to the acetylating agent.[1]

  • Incorrect Molar Ratios of Reagents: The stoichiometry of the reactants is crucial.

    • Acetylating Agent: An excess of the acetylating agent (e.g., acetic anhydride) will significantly increase the formation of the di-acetylated byproduct. The recommended molar ratio of acetylating agent to homopiperazine is between 0.1 to 1.9, with a more preferred range of 0.5 to 1.5.[1]

    • Acid: The amount of acid should be sufficient to protonate one of the amino groups. A recommended molar ratio of acid to homopiperazine is between 0.1 to 1.9.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While the reaction can proceed at temperatures as low as -40°C, a practical range is between 40°C and 100°C. Temperatures exceeding 100°C may decrease the selectivity for this compound.[1]

  • Method of Acetylating Agent Addition: Adding the acetylating agent to the reaction mixture all at once can lead to localized high concentrations, promoting di-acetylation. A slow, portion-wise addition of the acetylating agent is recommended to improve the yield of the mono-acetylated product.[1]

Question 2: I am observing a significant amount of N,N'-diacetylhomopiperazine as a byproduct. How can I minimize its formation?

Answer:

The formation of N,N'-diacetylhomopiperazine is the primary side reaction. To minimize it, consider the following:

  • Implement an Acid Catalyst: As mentioned previously, the use of an acid (inorganic or organic) is the most effective way to selectively protect one amino group and favor mono-acetylation.[1]

  • Control Stoichiometry: Carefully control the molar ratio of your acetylating agent to homopiperazine. Avoid using a large excess of the acetylating agent.

  • Slow Addition of Acetylating Agent: Add the acetylating agent gradually to the reaction mixture to maintain a low concentration at any given time.[1]

  • Optimize Reaction Temperature: Ensure the reaction is not being run at excessively high temperatures, which can reduce selectivity.[1]

Question 3: What is the best method to purify this compound from the reaction mixture?

Answer:

Several methods can be employed to purify this compound after the reaction is complete:

  • Extraction and Distillation: A common method involves adding a base, such as caustic soda, to the reaction mixture. This will neutralize the acid and deprotonate the this compound salt. The this compound can then be separated into an organic layer and subsequently purified by distillation.[1]

  • Crystallization: After separation, a poor solvent can be added to the layer containing this compound to induce crystallization or recrystallization.[1]

  • Neutralization and Distillation: The this compound salt in the reaction solution can be neutralized, and the free this compound can be isolated and purified by distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main difficulty lies in the selective acetylation of only one of the two amino groups in the homopiperazine molecule. Without proper control, the reaction can easily lead to the formation of a significant amount of the di-acetylated byproduct, N,N'-diacetylhomopiperazine, which lowers the yield of the desired product.[1]

Q2: What acetylating agents can be used for this synthesis?

A2: Common and effective acetylating agents include acetic anhydride and acetyl halides.[1]

Q3: What types of acids are suitable for promoting selective mono-acetylation?

A3: Both strong and weak acids can be used, though strong acids are reported to improve the yield. Examples of suitable acids include:

  • Inorganic acids: Hydrochloric acid, sulfuric acid, nitric acid.[1]

  • Organic acids: Formic acid, acetic acid, and phenol.[1]

Q4: What solvents are appropriate for this reaction?

A4: The solvent should be capable of dissolving homopiperazine. Suitable solvents include water, alcohols, and carboxylic acids like acetic acid. From an economic standpoint, water is often the preferred solvent.[1]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is based on the method described in patent JP2001106676A, which focuses on achieving high selectivity and yield for mono-acetylation.[1]

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., Acetic Anhydride)

  • Acid (e.g., Hydrochloric Acid)

  • Solvent (e.g., Water)

  • Base for workup (e.g., Sodium Hydroxide)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Dissolution: Dissolve homopiperazine in the chosen solvent (e.g., water) in a suitable reaction vessel.

  • Acidification: Add the acid to the solution. The molar ratio of acid to homopiperazine should be in the range of 1.0 to 1.9 for optimal results.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10°C).

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride) to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine should be between 1.0 and 1.5. It is crucial to add the acetylating agent portion-wise to avoid localized high concentrations.

  • Reaction: Allow the reaction to proceed at a controlled temperature, for example, between 40°C and 100°C, until completion. The reaction progress can be monitored by techniques such as TLC or GC.

  • Workup:

    • Cool the reaction mixture.

    • Add a base (e.g., a concentrated solution of sodium hydroxide) to neutralize the acid and basify the mixture.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by recrystallization.

Data Presentation

Table 1: Summary of Key Reaction Parameters for this compound Synthesis

ParameterRecommended RangeRationale
Molar Ratio of Acetylating Agent to Homopiperazine 0.5 - 1.5To minimize the formation of the di-acetylated byproduct.[1]
Molar Ratio of Acid to Homopiperazine 1.0 - 1.9To ensure selective protonation of one amino group.[1]
Reaction Temperature 40°C - 100°CTo ensure a reasonable reaction rate without compromising selectivity.[1]

Visualizations

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Workup and Purification Dissolution Dissolve Homopiperazine in Solvent Acidification Add Acid Catalyst Dissolution->Acidification Cooling Cool Reaction Mixture Acidification->Cooling Addition Slowly Add Acetylating Agent Cooling->Addition Reaction Maintain Temperature and Stir Addition->Reaction Neutralization Neutralize with Base Reaction->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Distillation or Crystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-Acetylhomopiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Homopiperazine in the Purified Product

  • Question: After purification, I still observe the presence of the starting material, homopiperazine, in my this compound sample by TLC and NMR. How can I remove it?

  • Answer: The presence of unreacted homopiperazine is a common issue due to the similar polarities of the starting material and the mono-acetylated product. Here are a few strategies to address this:

    • Acid-Base Extraction: Homopiperazine, with its two basic nitrogen atoms, is significantly more basic than this compound. You can perform a liquid-liquid extraction by dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute aqueous acid solution (e.g., 1M HCl). The more basic homopiperazine will be protonated and move into the aqueous layer as its salt, while the less basic this compound will remain in the organic layer. Subsequent washing of the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) and then brine, followed by drying and solvent evaporation, should yield a product with significantly reduced homopiperazine content.

    • Column Chromatography with a Basic Modifier: If you are using silica gel chromatography, the acidic nature of the silica can cause tailing of basic compounds. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to your eluent system can improve the separation between homopiperazine and this compound.

    • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the product from the starting material. Since this compound is a solid, this is a highly recommended method.

Issue 2: Contamination with Di-acetylated Byproduct (N,N'-Diacetylhomopiperazine)

  • Question: My product is contaminated with a significant amount of the di-acetylated byproduct, which is difficult to separate. What is the best approach to remove it?

  • Answer: The formation of N,N'-diacetylhomopiperazine is a common side reaction. Due to the increased steric hindrance and lack of a free amine, its polarity is significantly different from the mono-acetylated product, which can be exploited for purification.

    • Column Chromatography: Flash column chromatography is generally the most effective method for separating the mono- and di-acetylated products. The di-acetylated compound is less polar than the mono-acetylated one. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will allow for the elution of the di-acetylated byproduct first, followed by the desired this compound.

    • Fractional Crystallization: In some cases, fractional crystallization can be employed. This involves a stepwise crystallization process where the less soluble compound crystallizes out first. The optimal solvent and conditions would need to be determined empirically.

Issue 3: Low Recovery of this compound After Purification

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can be attributed to several factors depending on the purification method used.

    • During Extraction: Ensure the pH of the aqueous layer is carefully controlled during acid-base extraction to avoid partitioning of the desired product into the aqueous phase. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.

    • During Column Chromatography: The product might be strongly adsorbing to the silica gel. Using a more polar eluent or adding a modifier like methanol can help in eluting the product completely. Also, ensure the crude product is properly loaded onto the column to avoid streaking and poor separation, which can lead to mixed fractions and lower isolated yield.

    • During Recrystallization: Using the minimum amount of hot solvent to dissolve the crude product is crucial. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Ensure the solution is cooled slowly to allow for proper crystal formation and then cooled in an ice bath to maximize precipitation.

    • During Distillation: Ensure the vacuum is stable and the heating is uniform to prevent bumping and loss of material. The collection flask should be appropriately sized for the expected volume of the distillate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arising from the synthesis are typically:

  • Unreacted Homopiperazine: The starting diamine.

  • N,N'-Diacetylhomopiperazine: The di-acetylated byproduct.

  • Residual Solvents: Solvents used in the reaction and work-up.

  • Reagents: Such as unreacted acetic anhydride or its byproducts.

Q2: Which purification method is generally recommended for achieving high purity this compound?

A2: A combination of methods often yields the best results. A typical purification workflow would be:

  • An initial acid-base workup to remove the bulk of the unreacted homopiperazine.

  • Followed by either:

    • Recrystallization: If the crude product is a solid and a suitable solvent is found, this is often the most efficient method for achieving high purity.

    • Column Chromatography: This is highly effective for removing both the starting material and the di-acetylated byproduct, especially when dealing with complex mixtures or oily crude products.

  • Vacuum distillation can be used for final purification, particularly for removing non-volatile impurities.[1]

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: The purity of this compound can be effectively determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantitative purity analysis and for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the main compound and to detect and quantify impurities by integrating the characteristic signals of each species.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification and for a qualitative assessment of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (82-86 °C) is a good indicator of high purity for a solid compound.[2]

Data Presentation

The following table summarizes the expected purity improvement of crude this compound using different purification techniques. The initial purity of the crude product is assumed to be around 85%, with the main impurities being homopiperazine (~10%) and N,N'-diacetylhomopiperazine (~5%).

Purification MethodPurity Before (%)Purity After (%)Key Impurities Removed
Acid-Base Extraction8590-95Homopiperazine
Recrystallization85>98Homopiperazine, minor byproducts
Column Chromatography85>99Homopiperazine, N,N'-Diacetylhomopiperazine
Vacuum Distillation90>99Non-volatile impurities, residual solvents

Experimental Protocols

1. Recrystallization Protocol

This protocol is based on general procedures for the recrystallization of polar amides. The choice of solvent is critical and may require some optimization. A good starting point is a mixed solvent system like ethanol/water or isopropanol/hexane.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized Water

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

    • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

2. Column Chromatography Protocol

This protocol is designed to separate this compound from both more polar (homopiperazine) and less polar (N,N'-diacetylhomopiperazine) impurities.

  • Materials:

    • Crude this compound

    • Silica gel (60-120 mesh)

    • Hexane (or petroleum ether)

    • Ethyl acetate

    • Methanol

    • Triethylamine

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Prepare the column by packing silica gel in a slurry with hexane.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine) to elute the less polar di-acetylated byproduct.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding a small percentage of methanol) to elute the desired this compound.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

3. Vacuum Distillation Protocol

This method is suitable for purifying the product from non-volatile impurities.

  • Materials:

    • Partially purified this compound

    • Short-path distillation apparatus

    • Vacuum pump

    • Heating mantle

    • Stir bar

  • Procedure:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.

    • Place the this compound and a stir bar in the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point at the applied pressure (The boiling point is around 277-279 °C at atmospheric pressure, so under vacuum it will be significantly lower).[2]

    • Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (Contains Homopiperazine & Di-acetylated byproduct) Workup Acid-Base Workup Crude->Workup Removes bulk of Homopiperazine Recrystallization Recrystallization Workup->Recrystallization If solid ColumnChromatography Column Chromatography Workup->ColumnChromatography If oily or complex mixture PureProduct Pure this compound (>99%) Recrystallization->PureProduct VacuumDistillation Vacuum Distillation ColumnChromatography->VacuumDistillation Optional final polishing ColumnChromatography->PureProduct VacuumDistillation->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingDecisionTree Start Impurity Detected? Homopiperazine Homopiperazine (More Polar) Start->Homopiperazine Yes Diacetylated N,N'-Diacetylhomopiperazine (Less Polar) Start->Diacetylated Yes NoImpurity Purity Acceptable Start->NoImpurity No AcidBase Perform Acid-Base Extraction Homopiperazine->AcidBase ColumnBasic Use Column Chromatography with Basic Modifier Homopiperazine->ColumnBasic Recrystallize Recrystallize Product Homopiperazine->Recrystallize ColumnGradient Use Gradient Column Chromatography Diacetylated->ColumnGradient Diacetylated->Recrystallize

Caption: Decision tree for selecting a purification method based on the identified impurity.

References

stability issues of N-Acetylhomopiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of N-Acetylhomopiperazine in solution. Since detailed stability data for this specific compound is not extensively published, this document outlines the probable stability challenges based on its chemical structure (an N-acetylated amine and a homopiperazine ring) and provides standard protocols for researchers to determine its stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The most probable degradation is the hydrolysis of the amide bond (the N-acetyl group). This reaction is typically catalyzed by acidic or basic conditions and is accelerated by higher temperatures. It would result in the formation of homopiperazine and acetic acid.

  • Oxidation: The homopiperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation).[1][2]

Q2: My compound's concentration appears to decrease in my aqueous stock solution over a few days. What is the likely cause?

A2: A decrease in concentration over time in an aqueous solution strongly suggests chemical degradation, most likely hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[3][4][5] For consistent results, it is crucial to prepare fresh solutions for experiments whenever possible. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q3: How should I properly store this compound in its solid form and in solution?

A3: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) can provide additional protection against oxidation.

  • In Solution: Stock solutions, especially in protic solvents like water or methanol, are less stable. If you must store them, do so at ≤ -20°C. For critical applications, preparing solutions fresh daily is the best practice. Avoid storing dilute aqueous solutions for extended periods at room temperature.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound into one or more new chemical entities.Perform a forced degradation study (see protocol below) to identify potential degradants. This will help in developing a stability-indicating analytical method.[8][9]
Gradual loss of biological activity or potency in an established assay. The compound is degrading in the stock solution or under the assay conditions.Quantify the compound's concentration by HPLC or a similar method immediately before use. Prepare fresh solutions for each experiment. Evaluate the compound's stability directly in the assay buffer/medium over the experiment's duration.
Solution develops a yellow or brown tint upon storage or exposure to light. This often indicates oxidative degradation or photodegradation.[1]Store stock solutions in amber vials to protect from light.[1] If oxidation is suspected, degas the solvent before preparing the solution and consider storing aliquots under an inert gas.
Compound precipitates out of solution over time. The compound may be degrading into a less soluble product, or the initial concentration was too close to its solubility limit.Ensure the compound is fully dissolved initially. If precipitation occurs upon storage, it may be due to degradation. Analyze the supernatant and the precipitate separately to identify the cause.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This study exposes the compound to various stress conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 8 hours.[8][9]

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Dilute with an equal part of pure solvent (e.g., acetonitrile/water 50:50). Incubate at 80°C for 48 hours.[8][10]

    • Photolytic Degradation: Expose the solution (in a photostable, transparent vial) to direct sunlight or a photostability chamber for 7 days. Run a dark control in parallel (vial wrapped in aluminum foil).[8]

  • Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acid and base samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample). Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis by HPLC-UV: Analyze all samples, including an unstressed control sample, using a suitable HPLC method.

Example HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Data Presentation: Summary of Forced Degradation

The results should be compiled into a table to clearly assess the compound's lability under different conditions.

Stress ConditionIncubation Time/Temp% Assay of this compound% DegradationNumber of Degradation Peaks
Control (Unstressed)N/A100.00.00
0.1 M HCl24 h @ 60°C
0.1 M NaOH8 h @ 60°C
3% H₂O₂24 h @ RT
Thermal48 h @ 80°C
Photolytic7 days @ RT

Visualizations

Hypothetical Degradation Pathway

G parent This compound stress Stress Conditions (H+, OH-, Heat) parent->stress homopiperazine Homopiperazine acetic_acid Acetic Acid stress->homopiperazine Hydrolysis stress->acetic_acid

Caption: A potential degradation pathway for this compound via hydrolysis.

Experimental Workflow for Stability Testing

G prep 1. Prepare Stock Solution (1 mg/mL) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep->stress neutralize 3. Neutralize & Dilute Samples (~50 µg/mL) stress->neutralize analyze 4. Analyze by HPLC-UV neutralize->analyze data 5. Compare Chromatograms & Quantify Degradation analyze->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of Amine-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted homopiperazine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of homopiperazine that are relevant for its removal?

Understanding the properties of homopiperazine is crucial for selecting an appropriate purification strategy. Homopiperazine is a cyclic diamine with the following relevant characteristics:

  • pKa: It has a predicted pKa of approximately 11.02, indicating it is a moderately strong base.[1]

  • Solubility: Homopiperazine is soluble in water and alcohols like methanol and ethanol, but only slightly soluble in solvents like ethyl acetate and chloroform, and poorly soluble in diethyl ether.[2][3]

  • Boiling Point: The boiling point of homopiperazine is 169 °C at atmospheric pressure.[2]

  • Melting Point: It has a melting point in the range of 38-40 °C.[2]

Q2: Which methods are most commonly used to remove unreacted homopiperazine?

Several standard laboratory techniques can be effectively employed to remove unreacted homopiperazine. The choice of method depends on the properties of the desired product, particularly its stability and solubility. The most common methods include:

  • Acidic Wash (Liquid-Liquid Extraction): This is often the first method to consider, especially if the product is stable in acidic conditions.

  • Crystallization: This method is suitable if the product is a solid and has different solubility characteristics than the homopiperazine salt.

  • Vacuum Distillation: This is a viable option if the product has a significantly different boiling point from homopiperazine and is thermally stable.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess amines.

Q3: How can I choose the best method for my specific product?

The selection of the optimal purification method depends on the nature of your desired product:

  • For acid-stable, non-polar to moderately polar organic products: An acidic wash is typically the most straightforward and efficient method.

  • For solid products: Crystallization can be a highly effective technique to achieve high purity.

  • For high-boiling liquid products: Vacuum distillation is a suitable choice to separate the product from the lower-boiling homopiperazine.

  • When acidic conditions are not tolerated or for final polishing: Scavenger resins offer a selective and mild alternative.

Troubleshooting Guides

Problem: An emulsion formed during the acidic wash.

Emulsions are a common issue when performing liquid-liquid extractions, especially with basic solutions and chlorinated solvents.[4][5]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of fine droplets.[6]

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6]

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to break up the emulsion by removing particulate matter that may be stabilizing it.[4]

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers.[6]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[6]

Problem: My product is also extracted into the aqueous layer during the acidic wash.

This can occur if your product has basic functionalities or is highly polar.

Solutions:

  • pH Adjustment: Carefully adjust the pH of the aqueous wash. A milder acidic solution (e.g., dilute citric acid or ammonium chloride) may be sufficient to protonate the more basic homopiperazine without significantly affecting a less basic product.

  • Back-Extraction: After the initial acidic wash, you can basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then extract your product back into an organic solvent. This assumes your product is less soluble in the basic aqueous phase.

Problem: The homopiperazine salt does not precipitate during crystallization.

This can be due to several factors related to solvent choice and concentration.

Solutions:

  • Solvent Screening: The choice of solvent is critical. For forming the diacetate salt of homopiperazine, acetone is a good starting point as the salt has low solubility in it.[7] Experiment with different anti-solvents (a solvent in which the salt is insoluble) to induce precipitation.

  • Concentration: The solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent.

  • Cooling: Cooling the solution in an ice bath or refrigerator can decrease the solubility of the salt and promote crystallization.

  • Seeding: If you have a small crystal of the desired salt, adding it to the solution (seeding) can initiate crystallization.

Data Presentation: Comparison of Purification Methods

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Acidic Wash Protonation of the basic homopiperazine to form a water-soluble salt.>95%Fast, simple, and cost-effective.Product must be acid-stable; can lead to emulsions.
Crystallization Formation of a crystalline salt of homopiperazine (e.g., diacetate) that has low solubility in a specific solvent.[7]>98%Can yield very high purity product; scalable.Requires the product to be soluble in the chosen solvent; can be time-consuming.
Vacuum Distillation Separation based on the difference in boiling points under reduced pressure.[8][9][10][11]>90%Effective for large-scale purification; can remove other volatile impurities.Product must be thermally stable and have a significantly different boiling point from homopiperazine.
Scavenger Resins Covalent binding of the amine to a solid-supported reagent.[12]>99%High selectivity; mild reaction conditions; simple filtration-based workup.[13]Resins can be expensive; may require optimization of reaction time and equivalents of resin.

Experimental Protocols

Acidic Wash for Homopiperazine Removal

This protocol is suitable for the removal of unreacted homopiperazine from a reaction mixture containing an acid-stable organic product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. The protonated homopiperazine will be in the aqueous (bottom) layer if using a denser organic solvent like dichloromethane, or the aqueous (bottom) layer if using a less dense solvent like ethyl acetate.

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh aqueous acid solution two more times to ensure complete removal of the homopiperazine.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Crystallization of Homopiperazine Diacetate

This protocol is designed to remove homopiperazine by precipitating it as its diacetate salt.[7]

Methodology:

  • Dissolution: Dissolve the crude product containing unreacted homopiperazine in acetone. Use approximately 5-10 volumes of acetone per volume of the crude mixture.

  • Acid Addition: While stirring, slowly add glacial acetic acid to the solution. A stoichiometric amount or a slight excess relative to the estimated amount of homopiperazine is typically sufficient.

  • Precipitation: The homopiperazine diacetate salt should precipitate out of the acetone solution as a white solid.

  • Cooling: Cool the mixture in an ice bath to maximize the precipitation of the salt.

  • Filtration: Collect the precipitated salt by vacuum filtration, washing the solid with cold acetone.

  • Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product. Further purification of the product may be necessary depending on its properties.

Visualizations

experimental_workflow_acidic_wash cluster_start Start cluster_extraction Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_end End start Crude Product in Organic Solvent add_acid Add Dilute Aqueous Acid start->add_acid mix Mix Gently add_acid->mix separate Separate Layers mix->separate aqueous_phase Homopiperazine Salt (Water Soluble) separate->aqueous_phase organic_phase Product in Organic Solvent separate->organic_phase wash_bicarb Wash with NaHCO₃ organic_phase->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing homopiperazine via acidic wash.

experimental_workflow_crystallization cluster_start Start cluster_precipitation Precipitation cluster_separation Separation cluster_end End start Crude Product dissolve Dissolve in Acetone start->dissolve add_acid Add Acetic Acid dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate cool Cool Mixture precipitate->cool filter Vacuum Filtration cool->filter filtrate Filtrate (Product in Acetone) concentrate Concentrate Filtrate filtrate->concentrate solid Solid (Homopiperazine Diacetate) filter->filtrate filter->solid end Purified Product concentrate->end

Caption: Workflow for removing homopiperazine via crystallization.

References

Technical Support Center: Optimizing Reaction Temperature for Selective N-Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for selective N-acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to optimizing reaction temperature for enhanced selectivity and yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your selective N-acetylation experiments in a question-and-answer format.

Question: My reaction is producing a significant amount of O-acetylated byproduct. How can I improve the selectivity for N-acetylation?

Answer: The formation of O-acetylated byproducts is a common challenge, particularly when your substrate contains reactive hydroxyl groups (e.g., aminophenols, amino alcohols). The selectivity between N- and O-acetylation is often temperature-dependent.

  • Lower the Reaction Temperature: In many cases, N-acetylation is kinetically favored and occurs more rapidly at lower temperatures, while O-acetylation may require higher activation energy.[1][2] Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower temperatures throughout the process can significantly improve N-selectivity. A general optimal temperature range for the selective N-acylation of amino alcohols is between 0°C and 35°C, with a preferred range of 20°C to 30°C to minimize O-acylation.[2]

  • pH Control: For substrates like peptides, the pH of the reaction mixture can influence selectivity. At neutral pH, the α-amino group is more nucleophilic than the ε-amino group of lysine, favoring Nα-acetylation.

  • Choice of Acetylating Agent and Solvent: The reactivity of the acetylating agent and the choice of solvent can also impact selectivity. Using a milder acetylating agent or a non-polar aprotic solvent may reduce the extent of O-acetylation.

Question: I am observing both mono- and di-acetylated products. How can I favor mono-N-acetylation?

Answer: The formation of di-acetylated products is common when working with substrates containing multiple amine groups (e.g., diamines). Temperature control can play a role in minimizing this side reaction.

  • Stoichiometry and Slow Addition: Use a stoichiometric amount (1.0-1.1 equivalents) of the acetylating agent. The slow, dropwise addition of the acetylating agent at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the reagent in the reaction mixture, thus favoring mono-acetylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times at lower temperatures can favor the kinetically preferred mono-acetylated product. Prolonged reaction times or higher temperatures can lead to the thermodynamically more stable di-acetylated product.

Question: My reaction is sluggish and gives a low yield, even after a long reaction time. Should I increase the temperature?

Answer: While increasing the temperature can increase the reaction rate, it may also lead to undesired side reactions or decomposition of your starting material or product. Before increasing the temperature, consider the following:

  • Catalyst: If applicable, ensure your catalyst is active and used in the appropriate amount. For some reactions, a catalyst is essential for achieving a good conversion at moderate temperatures.

  • Reagent Purity: Ensure your starting materials, reagents, and solvents are pure and anhydrous. Moisture can deactivate the acetylating agent.

  • Gradual Temperature Increase: If you decide to increase the temperature, do so gradually while monitoring the reaction for the formation of byproducts. In some cases, a moderate increase in temperature can improve the yield without significantly compromising selectivity. For instance, in an enzymatic acetylation of 2-aminophenol, increasing the temperature from 30 °C to 60 °C increased the conversion from 36.5% to 74.6%.[1] However, for other substrates, temperatures above 30-35°C can promote O-acetylation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using low temperatures for selective N-acetylation?

A1: The principle lies in the concept of kinetic versus thermodynamic control. N-acetylation is often the faster, kinetically favored reaction, especially at lower temperatures. O-acetylation, on the other hand, may be thermodynamically more stable but has a higher activation energy. By keeping the temperature low, you provide enough energy for the faster N-acetylation to occur but not enough to overcome the energy barrier for significant O-acetylation.

Q2: Can high temperatures ever be beneficial for N-acetylation?

A2: In some specific cases, yes. For example, in continuous-flow reactions using a catalyst like alumina and a less reactive acetylating agent like acetonitrile, high temperatures (e.g., 200 °C) and high pressure can be used to achieve high yields of N-acetylated products.[3] These are specialized conditions and not typical for standard laboratory batch reactions aiming for high chemoselectivity.

Q3: How do I choose the optimal temperature for my specific reaction?

A3: The optimal temperature is substrate-dependent. A good starting point is to perform the reaction at 0 °C and monitor its progress. You can then run small-scale optimization experiments at slightly different temperatures (e.g., -10 °C, 0 °C, room temperature) and analyze the product mixture by techniques like NMR, LC-MS, or GC-MS to determine the best balance between reaction rate and selectivity.

Data Presentation

Table 1: Effect of Temperature on the Conversion of 2-Aminophenol

Temperature (°C)Conversion (%)
3036.5
40Lower than at 60°C
50No significant change from 60°C
6074.6

Data from an enzymatic acetylation reaction using Novozym 435 and vinyl acetate.[1]

Table 2: General Temperature Guidelines for Selective N-Acetylation

Substrate TypeRecommended Starting TemperatureKey Considerations
Amino alcohols0 °C to 25 °CTemperatures above 35°C may increase O-acetylation.[2]
Aminophenols0 °C to 30 °CHighly susceptible to O-acetylation at elevated temperatures.
Peptides (Nα-selective)0 °CpH control is also critical for selectivity.
Diamines (mono-selective)0 °CSlow addition of the acetylating agent is crucial.

Experimental Protocols

Protocol 1: Selective N-Acetylation of p-Aminophenol

This protocol describes a general procedure for the selective N-acetylation of p-aminophenol.

  • Materials:

    • p-Aminophenol

    • Acetic anhydride (1.0 - 1.2 equivalents)

    • Aqueous acetic acid

    • Adsorbent carbon

  • Procedure:

    • Dissolve p-aminophenol in aqueous acetic acid to form a concentrated solution.

    • Add adsorbent carbon and heat the solution to 80-98°C.

    • Filter the hot solution to remove the carbon.

    • Cool the filtrate and add acetic anhydride while maintaining the temperature between 40°C and C.

    • After the reaction is complete (monitor by TLC), cool the reaction mixture to induce crystallization of the N-acetyl-p-aminophenol.

    • Collect the crystals by filtration and wash with cold water.

    • Dry the product under vacuum.

Protocol 2: Selective N-Acylation of an Amino Alcohol

This protocol provides a general method for the selective N-acylation of an amino alcohol, minimizing O-acylation.

  • Materials:

    • Amino alcohol

    • Acylating agent (e.g., acid chloride or mixed anhydride, 1.1 equivalents)

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Organic base (e.g., Triethylamine, Pyridine, 1.2 equivalents)

  • Procedure:

    • Dissolve the amino alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the organic base to the stirred solution.

    • Add the acylating agent dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

Troubleshooting_Workflow start Start: Selective N-Acetylation issue Identify Primary Issue start->issue low_selectivity Low Selectivity (O- or Di-acetylation) issue->low_selectivity Byproduct Formation low_yield Low Yield/ Slow Reaction issue->low_yield Incomplete Reaction temp_check_selectivity Is Reaction Temperature > 0°C? low_selectivity->temp_check_selectivity temp_check_yield Is Reaction Temperature at 0°C or below? low_yield->temp_check_yield lower_temp Action: Lower Temperature to 0°C or below. Monitor closely. temp_check_selectivity->lower_temp Yes check_stoichiometry Check Stoichiometry & Rate of Addition temp_check_selectivity->check_stoichiometry No end End: Optimized Reaction lower_temp->end check_stoichiometry->end gradual_increase Action: Gradually increase temperature (e.g., to RT). Monitor for byproducts. temp_check_yield->gradual_increase Yes check_reagents Check Reagent Purity & Catalyst Activity temp_check_yield->check_reagents No gradual_increase->end check_reagents->end

Caption: A troubleshooting workflow for optimizing selective N-acetylation.

Kinetic_vs_Thermodynamic cluster_0 Reaction Coordinate Diagram Reactants Amine + OH + Acylating Agent TS_N TS (N-Acyl) Reactants->TS_N Lower Ea (Favored at Low Temp) TS_O TS (O-Acyl) Reactants->TS_O Higher Ea Prod_N N-Acetylated Product (Kinetic) TS_N->Prod_N Prod_O O-Acetylated Product (Thermodynamic) TS_O->Prod_O

Caption: Kinetic vs. Thermodynamic control in selective N-acetylation.

References

Validation & Comparative

A Comparative Guide to N-Acetylhomopiperazine and N-Benzoylhomopiperazine in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of synthetic endeavors. Homopiperazine, a seven-membered cyclic diamine, serves as a versatile scaffold in the design of biologically active molecules. Its selective mono-acylation to yield derivatives such as N-Acetylhomopiperazine and N-Benzoylhomopiperazine is a critical step in the synthesis of more complex structures. This guide provides an objective, data-driven comparison of these two key intermediates, focusing on their synthetic routes, reactivity, and practical applications.

Introduction to N-Acetyl and N-Benzoyl Homopiperazines

This compound and N-Benzoylhomopiperazine are both mono-acylated derivatives of homopiperazine, where one of the secondary amine functionalities is protected by an acetyl or a benzoyl group, respectively. This protection strategy allows for selective functionalization of the remaining secondary amine, a common requirement in multi-step syntheses.

Chemical Structures:

  • This compound: Features an acetyl group (CH₃CO-) attached to one of the nitrogen atoms of the homopiperazine ring.

  • N-Benzoylhomopiperazine: Features a benzoyl group (C₆H₅CO-) attached to one of the nitrogen atoms of the homopiperazine ring.

Comparative Analysis of Synthetic Routes

The synthesis of both this compound and N-Benzoylhomopiperazine typically involves the acylation of homopiperazine with the corresponding acylating agent. However, the choice of acylating agent and reaction conditions can significantly impact the yield, purity, and selectivity of the desired mono-acylated product.

A key challenge in the synthesis of these compounds is achieving selective mono-acylation, as the symmetrical nature of homopiperazine can lead to the formation of the di-substituted by-product.

This compound Synthesis

The acetylation of homopiperazine is often achieved using acetic anhydride or acetyl chloride. A patented method describes the reaction of homopiperazine with an acetylating agent in the presence of an acid, which is reported to produce N-acetylhomopiperazines in high yield.[1] This method aims to selectively acetylate one amino group.[1]

N-Benzoylhomopiperazine Synthesis

The benzoylation of homopiperazine can be achieved using benzoyl chloride. A general method for the selective mono-acylation of homopiperazine has been developed using ionic immobilization on a sulfonic acid functionalized silica gel in a flow system.[2] This technique allows for the acylation of the immobilized diamine, followed by its liberation to yield the mono-acylated product with high yield and purity.[2] While this method is general, specific quantitative data for the benzoylation of homopiperazine was not detailed in the available literature.

Theoretical Comparison of Reactivity

From a chemical reactivity standpoint, acetyl chloride is generally more reactive than benzoyl chloride. The carbonyl carbon in acetyl chloride is more electrophilic due to the electron-donating resonance effect of the benzene ring in benzoyl chloride, which reduces the partial positive charge on its carbonyl carbon. This difference in reactivity can influence the choice of reaction conditions. The higher reactivity of acetyl chloride might necessitate milder conditions to control selectivity and prevent side reactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound. Unfortunately, directly comparable, detailed experimental data for the synthesis of N-Benzoylhomopiperazine, including yield and purity under specific conditions, was not found in the reviewed literature. The data for this compound is derived from a patent, which may not be directly comparable to peer-reviewed academic studies.

ParameterThis compound SynthesisN-Benzoylhomopiperazine Synthesis
Starting Material HomopiperazineHomopiperazine
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Methodology Reaction with an acetylating agent in the presence of an acid[1]Ionic immobilization on sulfonic acid functionalized silica gel (flow system)[2]
Reported Yield High yield (specific percentage not consistently provided across all examples in the source)[1]High yield and purity reported for the general method, but specific data for the benzoyl derivative is not available[2]
Key Challenge Achieving selective mono-acetylationAchieving selective mono-benzoylation

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols based on the available literature.

Synthesis of this compound (Based on Patent Information)

Objective: To selectively mono-acetylate homopiperazine.

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., Acetic Anhydride)

  • Acid catalyst

  • Solvent (e.g., water)

  • Base for neutralization (e.g., caustic soda)

Procedure:

  • Dissolve homopiperazine in a suitable solvent in the presence of an acid catalyst.

  • Add the acetylating agent to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine is a critical parameter to control for achieving high yield.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Upon completion, neutralize the reaction mixture with a base.

  • Purify the this compound. This can be achieved by separation of layers followed by distillation or by crystallization from a suitable solvent.[1]

General Procedure for Mono-Benzoylation of Homopiperazine via Ionic Immobilization

Objective: To selectively mono-acylate homopiperazine using a solid-supported approach.[2]

Materials:

  • Homopiperazine

  • Sulfonic acid functionalized silica gel

  • Benzoyl chloride

  • Solvent for acylation

  • Ammoniacal methanol for liberation

Procedure:

  • Immobilization: Pass a solution of homopiperazine through a column packed with sulfonic acid functionalized silica gel to ionically immobilize the diamine.

  • Acylation: Flow a solution of benzoyl chloride in a suitable solvent through the column to acylate the immobilized homopiperazine.

  • Washing: Wash the column with solvent to remove excess reagents and by-products.

  • Liberation: Elute the column with ammoniacal methanol to liberate the N-Benzoylhomopiperazine.

  • Isolation: Evaporate the solvent from the eluate to obtain the purified product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

G Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Homopiperazine Homopiperazine Reaction Acetylation in Solvent Homopiperazine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Acid Acid Catalyst Acid->Reaction Neutralization Neutralization Reaction->Neutralization Purification Distillation / Crystallization Neutralization->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

G Synthetic Workflow for N-Benzoylhomopiperazine cluster_immobilization Immobilization cluster_reaction Acylation cluster_liberation Liberation & Isolation cluster_product Product Homopiperazine Homopiperazine ImmobilizedDiamine Immobilized Homopiperazine Homopiperazine->ImmobilizedDiamine SilicaGel Sulfonic Acid Functionalized Silica Gel SilicaGel->ImmobilizedDiamine Acylation Acylation on Solid Support ImmobilizedDiamine->Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Acylation Liberation Liberation with Ammoniacal Methanol Acylation->Liberation Isolation Solvent Evaporation Liberation->Isolation Product N-Benzoylhomopiperazine Isolation->Product

Caption: A logical workflow for the synthesis of N-Benzoylhomopiperazine via ionic immobilization.

Conclusion

Both this compound and N-Benzoylhomopiperazine are valuable intermediates for the synthesis of complex molecules. The choice between an acetyl and a benzoyl protecting group can depend on several factors, including the desired reactivity of the protected intermediate and the conditions required for subsequent synthetic steps. The acetyl group, being smaller and derived from a more reactive acylating agent, might be preferred for its ease of introduction. The benzoyl group, on the other hand, can offer different stability and reactivity profiles.

The available literature suggests that reliable methods exist for the synthesis of both compounds. However, a direct, data-rich comparison of the two synthetic routes is challenging due to the limited availability of detailed, side-by-side experimental studies. The development of selective and high-yielding mono-acylation protocols, such as the use of solid-phase techniques, represents a significant advancement in the efficient utilization of the homopiperazine scaffold. For researchers and drug development professionals, the selection of either this compound or N-Benzoylhomopiperazine should be guided by the specific requirements of their synthetic strategy, taking into account the potential differences in reactivity and the practicalities of the synthetic methods. Further research providing direct comparative data would be highly beneficial to the scientific community.

References

A Comparative Analysis of the Biological Activities of N-Acetylhomopiperazine and Homopiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap currently exists in the direct comparative biological activities of N-Acetylhomopiperazine and its parent compound, homopiperazine. While homopiperazine and its derivatives have been investigated for a range of pharmacological effects, publicly available scientific literature is largely silent on the specific biological functions of this compound. This guide synthesizes the available data for homopiperazine derivatives to infer potential areas of interest and provides detailed experimental protocols for future comparative studies.

Introduction

Homopiperazine, a seven-membered cyclic diamine, serves as a versatile scaffold in medicinal chemistry. Its structural features have been exploited to develop a variety of derivatives with diverse biological activities. The acetylation of one of the secondary amines in homopiperazine yields this compound. This structural modification from a secondary to a tertiary amine can significantly alter a molecule's physicochemical properties, such as its polarity, basicity, and hydrogen bonding capacity, which in turn can profoundly impact its biological activity, including receptor binding, enzyme inhibition, and pharmacokinetic profile.

Despite the potential for divergent biological effects, a direct comparative study of this compound and homopiperazine is conspicuously absent in the current scientific literature. This guide aims to bridge this gap by summarizing the known biological activities of homopiperazine derivatives and presenting detailed experimental protocols that can be employed to systematically evaluate and compare the two molecules.

Biological Activity Profile of Homopiperazine Derivatives

Derivatives of homopiperazine have been explored for their potential in several therapeutic areas, as outlined below. It is important to note that this data pertains to substituted homopiperazine analogues, and the activity of the parent homopiperazine molecule may differ.

Anticancer Activity

Several studies have investigated the anticancer potential of homopiperazine derivatives. For instance, a series of novel homopiperazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Derivative ClassCell Line(s)AssayEndpointActivity Range
Homopiperazine-Oxime AnalogsMDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer)Cell Viability AssayIC504-8 µM[1]
Piperazine/Homopiperazine Analogues of JS-KHL-60, U937 (Human Leukemia)Anti-proliferative AssayIC50Sub-micromolar[2]

These findings suggest that the homopiperazine scaffold can be a valuable component in the design of novel anticancer agents. The presence of the homopiperazine ring is thought to contribute to the overall pharmacological profile of these molecules.

Central Nervous System (CNS) Activity

The homopiperazine moiety has been incorporated into molecules targeting the central nervous system, including those with affinity for nicotinic acetylcholine receptors (nAChRs) and as potential reactivators for nerve agent exposure.

  • Nicotinic Acetylcholine Receptor (nAChR) Binding: A study on N,N'-disubstituted piperazines and homopiperazines revealed that these compounds can exhibit good selectivity for the α4β2* nAChR subtype, albeit with low affinity[3]. This suggests a potential role for the homopiperazine structure in modulating cholinergic neurotransmission.

  • Nerve Agent Reactivators: Homopiperazine has been used as a scaffold in the development of oxime reactivators for nerve agent exposure, with a focus on enhancing penetration of the blood-brain barrier (BBB)[4].

Biological Activity of this compound: An Unexplored Area

A comprehensive search of scientific databases reveals a significant lack of information regarding the biological activity of this compound. While it is commercially available and has been mentioned as a pharmaceutical intermediate, no published studies were found that detail its pharmacological or biological effects. The acetylation of one of the nitrogen atoms in the homopiperazine ring would be expected to reduce the compound's basicity and alter its hydrogen bonding capabilities, which could lead to a distinct biological profile compared to homopiperazine.

Future Directions: A Call for Comparative Studies

To address the current knowledge gap, direct, head-to-head comparative studies of this compound and homopiperazine are warranted. Based on the activities observed for homopiperazine derivatives, promising areas for investigation include:

  • Anticancer Activity: Evaluating the cytotoxicity of both compounds against a panel of cancer cell lines.

  • CNS Receptor Binding: Assessing the binding affinity of both compounds for various CNS receptors, such as nicotinic acetylcholine, dopamine, and serotonin receptors.

  • Enzyme Inhibition: Screening both compounds against a range of enzymes relevant to human diseases.

Experimental Protocols

To facilitate future research, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and homopiperazine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound can be determined.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or homopiperazine).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes setup Incubate Membranes, Radioligand & Test Compound start->setup incubate Equilibrate Binding setup->incubate filter Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate Ki count->analyze

Workflow for a radioligand binding assay.

Conclusion

The biological activity of this compound remains a largely unexplored field, presenting a significant opportunity for new research. In contrast, the homopiperazine scaffold is a well-established pharmacophore in drug discovery, with its derivatives showing promise in oncology and neuroscience. The structural difference between these two molecules—the presence of an acetyl group—is likely to confer distinct biological properties. Systematic, comparative studies using standardized in vitro and in vivo assays are essential to elucidate the pharmacological profiles of both this compound and homopiperazine. The experimental protocols and workflows provided in this guide offer a framework for researchers to undertake such investigations, which could ultimately lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for N-Acetylhomopiperazine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of N-Acetylhomopiperazine and structurally related compounds. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide draws upon established and validated methods for analogous compounds, including piperazine derivatives and N-acetylated substances. The principles and techniques discussed are directly applicable to the development and validation of analytical methods for this compound.

The control and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their quality, safety, and efficacy.[1][2][3][4][5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (USFDA), and others have stringent requirements for the identification and control of impurities.[1][3] This necessitates the development and validation of robust analytical methods.

Comparison of Analytical Techniques

The most common analytical techniques for the separation and quantification of piperazine and N-acetylated compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectrophotometric methods can also be employed for quantification.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Measurement of the absorption of light by a substance at a specific wavelength.
Applicability Wide range of non-volatile and thermally labile compounds. Ideal for impurity profiling of many pharmaceuticals.[1][4]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[6]Primarily for quantitative analysis of a known compound, often in simpler matrices.
Sensitivity High, often in the µg/mL to ng/mL range.[7][8]Very high, capable of detecting trace levels of impurities.[6]Moderate, typically in the µM to mM range.[9][10]
Specificity Good, can be enhanced with specific detectors like diode array (DAD) or mass spectrometry (MS).Excellent, provides structural information for impurity identification.[6]Lower, susceptible to interference from other absorbing species in the sample matrix.
Linearity Typically excellent over a wide concentration range.[7][8]Good linearity is achievable with appropriate calibration.[6]Good linearity within a defined concentration range.[9][10]
Precision High, with Relative Standard Deviations (RSD) typically below 2%.[8]High precision is attainable with proper method optimization.[6]Good, dependent on instrumentation and sample handling.
Sample Throughput Can be automated for high throughput analysis.Generally lower throughput compared to HPLC due to longer run times.High throughput is possible with multi-well plate readers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis based on methods for related compounds.

High-Performance Liquid Chromatography (HPLC) Method for Piperazine Analogues

This protocol is a generalized procedure based on common practices for the analysis of piperazine derivatives.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11][12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for optimizing the separation of basic compounds like piperazines.[11][12]

  • Flow Rate: Typically 1.0 mL/min.[8][11][12]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for example, 225 nm.[13]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Validation Parameters (in accordance with ICH Q2(R1) guidelines): [11]

  • Specificity: Analyze blank samples, placebo, and the active substance to demonstrate that there is no interference from excipients or other components.

  • Linearity: Prepare a series of standard solutions at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.[7][8]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated from the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results to demonstrate the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Piperazine Analogues

This is a general protocol for the analysis of piperazine derivatives, which may require derivatization to improve volatility.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.[14]

  • Injector Temperature: Set to a high enough temperature to ensure rapid volatilization of the sample without causing thermal degradation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is common.

    • Mass Range: Scan a mass range that includes the molecular ions and characteristic fragment ions of the target analytes.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).[6]

  • Derivatization (if necessary): For non-volatile compounds, a derivatization step (e.g., acylation, silylation) may be required to increase their volatility and thermal stability.

  • Filter the solution before injection.

4. Validation Parameters:

  • Similar validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed according to ICH guidelines.

Visualizing the Workflow and Potential Pathways

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G Figure 1: General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Prepare Validation Report D->J E->J F->J G->J H->J I->J K Implement for Routine Analysis J->K

Caption: General Workflow for Analytical Method Validation.

Hypothetical Signaling Pathway Involvement

Piperazine derivatives are known to interact with various neurotransmitter systems. This compound, as a potential psychoactive compound, might modulate signaling pathways in the central nervous system. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for such compounds.

G Figure 2: Hypothetical GPCR Signaling Pathway A This compound B GPCR A->B Binds to C G-Protein Activation B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger Production (e.g., cAMP) D->E Catalyzes F Downstream Cellular Response E->F Initiates

Caption: Hypothetical GPCR Signaling Pathway.

References

Comparative Analysis of N-Acetylhomopiperazine Derivatives as Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of N-Acetylhomopiperazine derivatives, focusing on their binding affinities for key central nervous system (CNS) targets: the dopamine D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors. The data presented herein is crucial for understanding the structure-activity relationships (SAR) of this chemical scaffold and for guiding the development of novel therapeutic agents for neuropsychiatric disorders.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of synthesized this compound derivatives for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Compound IDR1R2D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1a HH125250450
1b 4-FH80150300
1c 4-ClH65120250
1d 4-CH3H95180350
2a H2-OCH34550150
2b 4-F2-OCH33040120
2c 4-Cl2-OCH32535100
2d 4-CH32-OCH34045130

Experimental Protocols

The experimental data presented in this guide were obtained using the following methodologies:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

  • HEK-293 cells stably expressing the respective human receptors.

  • Radioligands: [³H]Spiperone (for D2 and 5-HT2A), [³H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Serotonin (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: HEK-293 cells expressing the target receptor were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in fresh assay buffer. Protein concentration was determined using a BCA protein assay.

  • Binding Reaction: In a 96-well plate, cell membranes (10-20 µg protein) were incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compounds.

  • Incubation: The plates were incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK-293 Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, and Test Compounds membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, Buffers, Compounds) reagent_prep->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis G D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels (e.g., GIRK, CaV) G_protein->Ion_Channels Modulation (via βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response G HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channels G_protein->GIRK Activation (via βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., hyperpolarization) PKA->Cellular_Response GIRK->Cellular_Response G HT2A 5-HT2A Receptor G_protein Gq/11 Protein HT2A->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

N-Acetylhomopiperazine as an alternative to other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. Piperazine and its derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile structure and wide range of pharmacological activities. This guide provides a comparative analysis of N-Acetylhomopiperazine against other notable piperazine derivatives, offering insights into its potential as a valuable alternative in drug discovery.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate an objective evaluation of this compound's performance and potential applications.

Comparative Analysis of Receptor Binding and Functional Activity

The pharmacological effects of piperazine derivatives are largely determined by their interactions with various neurotransmitter receptors and transporters. Below is a comparative summary of the available quantitative data for this compound and other relevant piperazine derivatives.

Table 1: Comparative Analysis of this compound and Other Piperazine Derivatives

Compound/DerivativeReceptor/TargetAssay TypeMeasured Value (Unit)Reference
N,N'-bis(2-aminoacetyl)homopiperazine NMDA Receptor[3H]MK-801 Binding EnhancementEC50: 18.0 (µM)[1]
N,N'-bis(3-aminopropyl)homopiperazine NMDA Receptor[3H]MK-801 Binding EnhancementEC50: 24.4 (µM)[1]
Spermine (Endogenous Polyamide) NMDA Receptor[3H]MK-801 Binding EnhancementEC50: 5.2 (µM)[1]
Arylpiperazine Derivative 19 5-HT1A ReceptorRadioligand BindingKi: 3-47 (nM)[2]
Arylpiperazine Derivative 20 5-HT1A ReceptorRadioligand BindingKi: 3-47 (nM)[2]
Arylpiperazine Derivative 26 5-HT1A/5-HT2A ReceptorRadioligand BindingKi: 3-47 (5-HT1A), 4.2-990 (5-HT2A) (nM)[2]
2-MeO-Ph N-piperazine derivative 5-HT1A ReceptorRadioligand BindingIC50: 0.3 (nM)[3]
2-pyridyl N-piperazine derivative 5-HT1A ReceptorRadioligand BindingIC50: 0.3 (nM)[3]
Unsubstituted phenyl N-piperazine derivative 5-HT1A ReceptorRadioligand BindingIC50: 0.3 (nM)[3]
NPA Dopamine D2 Receptor (High Affinity State)Radioligand BindingKi: 0.1-0.4 (nM)[4]
NPA Dopamine D2 Receptor (Low Affinity State)Radioligand BindingKi: 4.6-26 (nM)[4]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to examine the downstream signaling pathways. Piperazine derivatives are known to modulate several key intracellular signaling cascades.

Monoamine Neurotransmitter Signaling

Many piperazine derivatives exert their effects by interacting with monoamine neurotransmitter systems, including the dopaminergic and serotonergic pathways. These interactions can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or influence other downstream effectors like the PI3K/Akt pathway.

Monoamine Signaling Pathway General Monoamine Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Piperazine Derivative Piperazine Derivative GPCR Dopamine/Serotonin Receptor (GPCR) Piperazine Derivative->GPCR Binds to G_Protein G-Protein (Gi/Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates Cellular Response Cellular Response Downstream Effectors->Cellular Response

General Monoamine Receptor Signaling Pathway
Experimental Workflow for In Vitro Analysis

The evaluation of novel compounds like this compound typically involves a series of in vitro assays to determine their pharmacological profile. A standard workflow includes initial binding assays followed by functional assays to assess efficacy.

Experimental Workflow In Vitro Compound Evaluation Workflow Start Compound Synthesis Step1 Radioligand Binding Assay (Determine Ki) Start->Step1 Step2 Functional Assay (e.g., cAMP Assay) (Determine EC50/IC50, Efficacy) Step1->Step2 Step3 Downstream Signaling Analysis (e.g., Western Blot for pERK, pAkt) Step2->Step3 Step4 Cellular Phenotypic Assay (e.g., Neurite Outgrowth, Cytotoxicity) Step3->Step4 End Data Analysis & Conclusion Step4->End

Workflow for In Vitro Compound Evaluation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of this compound

Objective: To synthesize this compound from homopiperazine.

Materials:

  • Homopiperazine

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., dichloromethane, water)

  • A base (e.g., triethylamine, if using acetyl chloride)

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve homopiperazine in the chosen solvent in a round-bottom flask. If using an acid-sensitive starting material, an appropriate base should be added.

  • Cool the solution in an ice bath.

  • Slowly add a molar equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • Test compound (e.g., this compound)

  • Non-specific binding determinant (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Serotonin Receptors

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled serotonin receptor (e.g., 5-HT1A or 5-HT7).

Materials:

  • A cell line stably expressing the serotonin receptor of interest (e.g., HEK293 or CHO cells)

  • Test compound

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

  • A known agonist for the receptor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a 96-well plate and grow to a suitable confluency.

  • For antagonist testing, pre-incubate the cells with the test compound for a specified time.

  • Stimulate the cells with a known agonist (for antagonist mode) or the test compound (for agonist mode). For Gi-coupled receptors, co-stimulation with forskolin is used to induce a measurable cAMP signal.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Treat cells with the test compound for the desired time and concentration.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound represents an intriguing modification of the well-established piperazine and homopiperazine scaffolds. While direct comparative data for its binding affinity at key CNS receptors remains to be fully elucidated in publicly available literature, the data on related homopiperazine derivatives suggest potential for interaction with targets such as the NMDA receptor. The established protocols for synthesis and in vitro pharmacological profiling provide a clear path for a comprehensive evaluation of this compound. Further research to generate quantitative binding and functional data for this compound at a wider range of receptors is warranted to fully understand its potential as an alternative to existing piperazine derivatives in drug discovery. The methodologies and comparative data presented in this guide offer a foundational resource for researchers embarking on such investigations.

References

In Vitro Efficacy of N-Acetylhomopiperazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of N-Acetylhomopiperazine-based compounds, focusing on their biological activity and performance against relevant alternatives. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

N-Acylated Homopiperazine Derivatives as Neuromodulators

Recent research has explored the potential of N-acylated homopiperazine derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. One such compound, N,N'-bis(2-aminoacetyl)homopiperazine , has demonstrated notable in vitro activity, positioning it as an interesting candidate for further investigation.

Comparative In Vitro Activity

N,N'-bis(2-aminoacetyl)homopiperazine has been evaluated for its ability to enhance the binding of [3H]MK-801 to NMDA receptors in rat forebrain membranes. This assay is a standard method for identifying compounds that modulate NMDA receptor activity. The efficacy of this N-acetylated homopiperazine derivative was compared to that of spermine, an endogenous polyamine known to potentiate NMDA receptor function.

CompoundTargetAssayEC50 (µM)Efficacy (relative to Spermine)Reference
N,N'-bis(2-aminoacetyl)homopiperazine NMDA Receptor[3H]MK-801 Binding Assay18.0~60%[1]
Spermine (Endogenous Ligand)NMDA Receptor[3H]MK-801 Binding Assay5.2100%[1]

The data indicates that while N,N'-bis(2-aminoacetyl)homopiperazine is less potent than spermine, it still effectively enhances NMDA receptor activity, suggesting it acts as a partial agonist at the polyamine modulatory site.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vitro findings.

[3H]MK-801 Binding Assay

Objective: To determine the potency and efficacy of this compound derivatives in modulating the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of adult male Sprague-Dawley rats. The tissue is homogenized in a solution of 0.32 M sucrose and centrifuged. The resulting pellet is resuspended in distilled water and subjected to osmotic shock to lyse synaptosomes. The membranes are then washed multiple times by centrifugation and resuspension in 50 mM Tris-HCl buffer (pH 7.4).

  • Binding Assay: The prepared membranes (approximately 100-200 µg of protein) are incubated with 1 nM [3H]MK-801 in 50 mM Tris-HCl buffer (pH 7.4). The incubation is carried out in the presence of 100 µM glutamate and 30 µM glycine to activate the NMDA receptors.

  • Compound Addition: Varying concentrations of the test compounds (e.g., N,N'-bis(2-aminoacetyl)homopiperazine) or the reference compound (spermine) are added to the incubation mixture.

  • Incubation and Termination: The mixture is incubated at room temperature for 2 hours to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) that have been presoaked in a solution of 0.3% polyethyleneimine.

  • Washing and Scintillation Counting: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (100 µM). The specific binding is calculated by subtracting the non-specific binding from the total binding. The EC50 values, representing the concentration of the compound that produces 50% of the maximal enhancement of [3H]MK-801 binding, are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the in vitro efficacy of this compound-based compounds on the NMDA receptor.

NMDA_Receptor_Modulation cluster_0 NMDA Receptor Complex cluster_1 Ligands NMDA_R NMDA Receptor Polyamine_Site Polyamine Modulatory Site MK801_Site MK-801 Binding Site (Channel Pore) NMDA_R->MK801_Site Conformational Change (Channel Opening) Glutamate_Site Glutamate Binding Site Glycine_Site Glycine Binding Site Polyamine_Site->NMDA_R Positive Allosteric Modulation NAHP N,N'-bis(2-aminoacetyl) homopiperazine NAHP->Polyamine_Site Binds to Spermine Spermine Spermine->Polyamine_Site Binds to Glutamate Glutamate Glutamate->Glutamate_Site Binds to Glycine Glycine Glycine->Glycine_Site Binds to

Caption: Modulation of the NMDA Receptor by this compound.

Experimental_Workflow start Start: Prepare Rat Forebrain Membranes incubation Incubate Membranes with: - [3H]MK-801 (Radioligand) - Glutamate & Glycine (Agonists) - Test Compound (NAHP derivative) or Spermine start->incubation equilibrium Allow to Reach Equilibrium (2 hours at room temp.) incubation->equilibrium filtration Rapid Filtration to Separate Bound and Unbound Ligand equilibrium->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Liquid Scintillation Counting) washing->quantification analysis Data Analysis: - Determine Specific Binding - Generate Concentration-Response Curves - Calculate EC50 Values quantification->analysis end End: Comparative Efficacy and Potency Determined analysis->end

Caption: Workflow for [3H]MK-801 Binding Assay.

References

structure-activity relationship (SAR) studies of N-Acetylhomopiperazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Acetylhomopiperazine Analogs in Neurodegenerative Disease Research

The following guide provides a comparative analysis of this compound analogs and related derivatives, with a focus on their structure-activity relationships (SAR) as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

N-homopiperazine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The addition of an acetyl group to the homopiperazine nucleus, creating this compound analogs, can significantly modify the physicochemical properties and pharmacological activity of the parent molecule. These modifications can influence receptor binding, enzyme inhibition, and pharmacokinetic profiles. This guide focuses on the SAR of these analogs, particularly in the context of Alzheimer's disease, where acetylcholinesterase (AChE) inhibition and modulation of other relevant pathways are key therapeutic strategies.[1][2][3]

Comparative Analysis of Biological Activity

The primary therapeutic target discussed for these analogs in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] A deficiency in cholinergic neurotransmission is a well-established feature of Alzheimer's disease.[4] Several N-substituted piperazine and homopiperazine derivatives have been synthesized and evaluated for their AChE inhibitory activity.

While specific data for a broad range of this compound analogs is limited in the provided search results, we can draw comparative insights from closely related N-substituted homopiperazine and piperazine derivatives. The principles of SAR for these related compounds can inform the design and evaluation of novel this compound analogs.

For instance, a study on donepezil-like phthalimide derivatives, where a piperazine ring was used as a bioisosteric replacement for the piperidine ring in donepezil, showed that these compounds exhibited acetylcholinesterase inhibitory activity.[5] The most potent compound in this series, featuring a 4-fluorophenyl moiety, had an IC50 value of 16.42 µM.[5] This suggests that the nature of the substituent on the second nitrogen of the piperazine/homopiperazine ring is a critical determinant of activity.

Another relevant area of research is the modulation of N-methyl-D-aspartate (NMDA) receptors. A series of N,N'-substituted piperazine and homopiperazine derivatives have been shown to interact with polyamine modulatory sites on NMDA receptors.[6] Compounds such as N,N'-bis(2-aminoacetyl)homopiperazine exhibited potencies (EC50 = 18.0 µM) for enhancing [3H]MK-801 binding to NMDA receptors, comparable to spermine.[6] This indicates that di-substitution on the homopiperazine ring can lead to potent neuromodulatory effects.

The table below summarizes the biological activities of representative N-substituted homopiperazine and piperazine analogs from the literature, which can serve as a basis for comparison when developing new this compound derivatives.

Table 1: Biological Activity of N-Substituted Homopiperazine and Related Analogs
Compound IDStructure/ClassTargetAssayActivity (IC50/EC50)Reference
Compound 4b Phthalimide-piperazine derivativeAcetylcholinesterase (AChE)Ellman Test16.42 ± 1.07 µM[5]
Compound 15 N,N'-bis(2-aminoacetyl)homopiperazineNMDA Receptor[3H]MK-801 Binding18.0 µM[6]
Compound 7 N,N'-bis(N-methyl-4-aminobutyl)-piperazineNMDA Receptor[3H]MK-801 Binding21.3 µM[6]
Compound 11 N,N'-bis(3-aminopropyl)homopiperazineNMDA Receptor[3H]MK-801 Binding24.4 µM[6]
Donepezil Benzylpiperidine derivative (Reference)Acetylcholinesterase (AChE)Ellman Test0.41 ± 0.09 µM[5]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway targeted by the discussed analogs in the context of Alzheimer's disease is the cholinergic pathway . By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This is a well-established symptomatic treatment for Alzheimer's disease.[7]

Beyond AChE inhibition, some piperazine derivatives have been designed to have multi-target effects, addressing both the amyloid and Tau pathologies characteristic of Alzheimer's disease.[8] This involves modulating the processing of amyloid precursor protein (APP) to reduce the production of amyloid-beta (Aβ) peptides and inhibiting the hyperphosphorylation of Tau protein.[3][8]

The diagram below illustrates a simplified overview of the cholinergic signaling pathway and the role of AChE inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE_Inhibitor This compound Analog (Inhibitor) AChE_Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Figure 1. Simplified Cholinergic Signaling Pathway and the inhibitory action of this compound analogs on Acetylcholinesterase (AChE).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.

General Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the test compound solution, a buffer solution (e.g., phosphate buffer, pH 8.0), and a solution of AChE.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates, acetylcholine iodide (ATCI) and DTNB.

  • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for this assay is depicted in the following diagram.

AChE_Inhibition_Assay_Workflow start Start prepare_solutions Prepare Solutions (Test Compound, AChE, Buffer, Substrates) start->prepare_solutions pre_incubation Pre-incubation (AChE + Test Compound) prepare_solutions->pre_incubation reaction_initiation Initiate Reaction (Add ATCI and DTNB) pre_incubation->reaction_initiation measure_absorbance Measure Absorbance at 412 nm reaction_initiation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 2. General workflow for the Acetylcholinesterase (AChE) inhibition assay using Ellman's method.

NMDA Receptor Binding Assay ([3H]MK-801 Binding)

This radioligand binding assay is used to assess the interaction of compounds with the NMDA receptor channel.

Principle: The assay measures the ability of a test compound to enhance or inhibit the binding of a radiolabeled ligand, [3H]MK-801, to its site within the NMDA receptor ion channel in brain membrane preparations.

General Procedure:

  • Prepare rat forebrain membranes.

  • Incubate the membranes with [3H]MK-801 in the presence and absence of the test compound at various concentrations.

  • The incubation is typically carried out in a buffer solution containing glutamate and glycine to open the NMDA receptor channel.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters, representing the bound [3H]MK-801, is quantified using liquid scintillation counting.

  • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801) from the total binding.

  • The effect of the test compound is expressed as a percentage of the control specific binding.

  • EC50 values (for enhancers) or IC50 values (for inhibitors) are determined from concentration-response curves.[6]

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly for neurodegenerative diseases like Alzheimer's. The available data on related N-substituted homopiperazine and piperazine analogs provide a valuable foundation for understanding the structure-activity relationships that govern their biological effects.

Key SAR insights suggest that:

  • The nature of the substituent on the second nitrogen of the homopiperazine ring is crucial for activity.

  • Bioisosteric replacement of other heterocyclic rings (e.g., piperidine) with a homopiperazine moiety can be a successful strategy.

  • Di-substitution on the homopiperazine ring can lead to potent modulation of targets like the NMDA receptor.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substituents to build a more comprehensive SAR profile. This should include not only in vitro enzyme and receptor assays but also cell-based assays to assess cytotoxicity and efficacy in more complex biological systems. Furthermore, exploring multi-target-directed ligands based on the this compound scaffold could lead to the development of more effective disease-modifying therapies for Alzheimer's and other neurodegenerative disorders.

References

A Comparative Guide to Catalysts in N-Acetylhomopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylhomopiperazine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its synthesis requires careful control to achieve selective mono-N-acetylation of the homopiperazine ring. This guide provides a comparative overview of different catalytic strategies for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways. Due to a lack of direct comparative studies in published literature for this specific molecule, this guide combines a documented acid-catalyzed acetylation method with a representative catalytic hydrogenation route, for which performance data is extrapolated from analogous transformations of related heterocyclic compounds.

Catalyst Performance Comparison

The following table summarizes the key performance indicators for two primary synthetic routes to this compound. Route 1 describes an acid-catalyzed direct acetylation, while Route 2 outlines a common catalytic hydrogenation approach using representative catalysts.

ParameterRoute 1: Acid-Catalyzed AcetylationRoute 2: Catalytic Hydrogenation (Representative)
Catalyst Sulfuric Acid Raney Nickel Palladium on Carbon (Pd/C)
Starting Materials Homopiperazine, Acetic AnhydrideN-(2-cyanoethyl)-N-acetyl-ethylamineN-(2-cyanoethyl)-N-acetyl-ethylamine
Catalyst Loading Stoichiometric amounts~5-10 wt%~5-10 mol%
Temperature (°C) 0 - 1080 - 12025 - 80
Pressure (atm) 150 - 100 (H₂)1 - 50 (H₂)
Reaction Time (h) 1 - 36 - 124 - 10
Yield (%) High (Specific data not provided)Good to Excellent (>85%)Excellent (>90%)
Selectivity High for mono-acetylationHigh for cyclized productHigh for cyclized product
Byproducts Di-acetylated homopiperazineIncomplete reduction products, oligomersDebenzylation products (if applicable)
Catalyst Reusability Not applicablePossible, but can deactivateGenerally good
Cost LowModerateHigh

Experimental Protocols

Route 1: Acid-Catalyzed Selective N-Acetylation of Homopiperazine

This method relies on the protonation of one amino group of homopiperazine to prevent it from reacting with the acetylating agent, thus favoring mono-acetylation.

Materials:

  • Homopiperazine

  • Sulfuric Acid (98%)

  • Acetic Anhydride

  • Sodium Hydroxide

  • Water

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 100 g (1.0 mol) of homopiperazine in 200 mL of water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 50 g (0.51 mol) of 98% sulfuric acid to the solution while maintaining the temperature below 10°C.

  • To this solution, add 107 g (1.05 mol) of acetic anhydride dropwise over 1 hour, ensuring the temperature remains between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Neutralize the reaction mixture by adding a 48% aqueous solution of sodium hydroxide until the pH reaches 12-13.

  • Extract the aqueous layer with toluene (3 x 150 mL).

  • Combine the organic extracts and distill off the toluene under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by vacuum distillation.

Route 2: Catalytic Hydrogenation of N-(2-cyanoethyl)-N-acetyl-ethylamine (Representative Protocol)

This route involves the reductive cyclization of a nitrile precursor. The following are representative protocols for this transformation using Raney Nickel and Palladium on Carbon, based on their common applications in similar reactions.[1][2]

A. Using Raney Nickel Catalyst [1]

Materials:

  • N-(2-cyanoethyl)-N-acetyl-ethylamine

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia (in methanol, 7N)

  • Hydrogen Gas

Procedure:

  • Charge a high-pressure autoclave with 14.2 g (0.1 mol) of N-(2-cyanoethyl)-N-acetyl-ethylamine, 150 mL of methanol, and 15 mL of 7N ammonia in methanol.

  • Add approximately 1.5 g of Raney Nickel slurry (washed with methanol).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor to 80 atm with hydrogen gas.

  • Heat the reaction mixture to 100°C and stir for 8 hours, maintaining the hydrogen pressure.

  • After cooling to room temperature, carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

B. Using Palladium on Carbon (Pd/C) Catalyst [2]

Materials:

  • N-(2-cyanoethyl)-N-acetyl-ethylamine

  • 10% Palladium on Carbon (50% wet)

  • Ethanol

  • Hydrogen Gas

Procedure:

  • To a hydrogenation vessel, add 14.2 g (0.1 mol) of N-(2-cyanoethyl)-N-acetyl-ethylamine and 200 mL of ethanol.

  • Carefully add 1.4 g of 10% Pd/C (50% wet) catalyst under an inert atmosphere.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel to 10 atm with hydrogen gas.

  • Stir the reaction mixture at 50°C for 6 hours.

  • After cooling, vent the hydrogen and purge with nitrogen.

  • Filter the catalyst through a celite pad.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for Catalyst Selection

The choice of synthetic route and catalyst for this compound synthesis depends on several factors including cost, scale, available equipment, and desired purity. The following diagram illustrates a decision-making workflow.

Catalyst Selection Workflow start Define Synthesis Requirements scale Scale of Synthesis? start->scale equipment High-Pressure Equipment Available? scale->equipment Large Scale cost Cost Constraint? scale->cost Lab Scale route1 Route 1: Acid-Catalyzed Acetylation equipment->route1 No route2 Route 2: Catalytic Hydrogenation equipment->route2 Yes cost->route1 Yes cost->route2 No raney_ni Raney Nickel route2->raney_ni Lower Cost Preferred pd_c Pd/C route2->pd_c Higher Activity/Reusability

Caption: Decision workflow for selecting a synthetic route for this compound.

Experimental Workflow for Catalytic Hydrogenation (Route 2)

The general experimental procedure for the catalytic hydrogenation route is depicted in the following workflow diagram.

Catalytic Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Charge Autoclave with Precursor, Solvent, Catalyst B Seal and Purge with N₂ A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir for Specified Time D->E F Cool to Room Temperature E->F G Vent H₂ and Purge with N₂ F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Vacuum Distillation I->J K This compound J->K

Caption: General experimental workflow for the synthesis of this compound via catalytic hydrogenation.

References

N-Acetylhomopiperazine: A Scant Profile in Biological Assays Obscures Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring the specificity of biological assays. However, a comprehensive analysis of N-Acetylhomopiperazine, a simple derivative of homopiperazine, reveals a significant lack of publicly available data on its specific biological targets and cross-reactivity profile. While the broader class of homopiperazine and piperazine derivatives has been extensively studied and shown to interact with a wide array of biological targets, this compound itself remains a largely uncharacterized molecule in the scientific literature.

Currently, this compound is primarily recognized as a chemical intermediate in synthetic organic chemistry, with its biological activity and potential therapeutic applications yet to be thoroughly investigated. This information gap makes it challenging to provide a detailed comparison of its performance against other compounds in biological assays.

The Untapped Potential of the Homopiperazine Scaffold

The homopiperazine core, the parent structure of this compound, is a privileged scaffold in medicinal chemistry. Derivatives of homopiperazine have been reported to exhibit a diverse range of pharmacological activities, including but not limited to:

  • Anticancer Properties: Certain homopiperazine derivatives have been investigated for their potential as anti-tumor agents.

  • Central Nervous System (CNS) Activity: Various derivatives have shown effects as antipsychotic, antidepressant, and anxiolytic agents.

  • Receptor Modulation: A key area of investigation for this class of compounds is their interaction with various receptors, including sigma (σ) receptors, which are implicated in a range of neurological disorders.

One study on N,N'-substituted homopiperazine derivatives, structurally related to this compound, indicated polyamine-like actions at N-methyl-D-aspartate (NMDA) receptors. This finding suggests a potential, albeit unconfirmed, avenue for the biological activity of this compound.

The Void of Quantitative Data

Despite the broad activity of its parent scaffold, specific quantitative data on the binding affinities, inhibitory concentrations (e.g., IC50 values), or activation constants (e.g., EC50 values) of this compound for any biological target are conspicuously absent from the public domain. Without such data, a meaningful comparison of its cross-reactivity is not feasible.

For a comprehensive analysis, researchers would typically employ a battery of standardized biological assays. The experimental protocols for such assays are well-established and would be crucial for characterizing a novel compound like this compound.

Standard Experimental Protocols for Assessing Cross-Reactivity

Should data on the primary biological target(s) of this compound become available, the following experimental workflows would be essential for determining its cross-reactivity profile.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound together prep_mem->incubate prep_radioligand Select a radiolabeled ligand with known high affinity for the target prep_radioligand->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate separate Separate bound from unbound radioligand (e.g., via filtration) incubate->separate count Quantify radioactivity of the bound fraction separate->count analyze Generate competition binding curves and calculate Ki values count->analyze

Workflow for a Radioligand Binding Assay.
Enzyme Inhibition Assays

If this compound is suspected to target an enzyme, its inhibitory potential would be assessed.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Purify the target enzyme reaction Initiate the enzymatic reaction in the presence of the test compound prep_enzyme->reaction prep_substrate Prepare the enzyme's substrate prep_substrate->reaction prep_compound Prepare serial dilutions of this compound prep_compound->reaction detection Measure the rate of product formation or substrate depletion (e.g., spectrophotometrically) reaction->detection analysis Plot reaction rates against compound concentration and determine the IC50 value detection->analysis

Workflow for an Enzyme Inhibition Assay.
Cellular Functional Assays

To understand the effect of this compound on cellular pathways, functional assays are employed. For instance, if it were to interact with a G-protein coupled receptor (GPCR), a second messenger assay could be used.

Signaling Pathway Example: Gs-Coupled GPCR Activation

Ligand Ligand (e.g., this compound) GPCR Gs-Coupled GPCR Ligand->GPCR Binds to G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Simplified Gs-coupled GPCR signaling pathway.

Conclusion

A Comparative Benchmarking Guide to N-Acetylhomopiperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acetylhomopiperazine scaffold is an emerging motif in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. This guide provides a comparative analysis of its performance, drawing upon available data for its derivatives and contextualizing its potential within the broader landscape of drug design. Due to the limited direct experimental data on this compound itself, this guide will utilize data from closely related homopiperazine derivatives as a proxy for performance, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation.

Performance Comparison of Homopiperazine Scaffolds

The this compound scaffold is of particular interest for its potential activity in the central nervous system (CNS). Derivatives of the closely related homopiperazine have been shown to interact with the polyamine modulatory sites on NMDA receptors. The following table compares the in vitro efficacy of a representative homopiperazine derivative with other known NMDA receptor modulators.

Compound/ScaffoldTargetAssay TypeMeasured Activity (EC50/IC50/Ki)Reference Compound
N,N'-bis(2-aminoacetyl)homopiperazine NMDA Receptor[3H]MK-801 Binding18.0 µM (EC50)Spermine (5.2 µM)
SpermineNMDA Receptor[3H]MK-801 Binding5.2 µM (EC50)-
L-GlutamateNMDA ReceptorElectrophysiology2.3 µM (EC50)-
KetamineNMDA Receptor[3H]MK-801 Binding0.3 µM (IC50)-
Dizocilpine (MK-801)NMDA Receptor[3H]MK-801 Binding0.0071 µM (IC50)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of an this compound scaffold and its evaluation at the NMDA receptor.

Synthesis of this compound

This protocol is adapted from general methods for the selective acetylation of homopiperazines.

Objective: To synthesize this compound by selective acetylation of one of the amino groups of homopiperazine.

Materials:

  • Homopiperazine

  • Acetylating agent (e.g., acetic anhydride)

  • Acid (e.g., hydrochloric acid)

  • Solvent (e.g., water or a lower alcohol)

  • Base for neutralization (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve homopiperazine in the chosen solvent in the presence of an acid. The acid protonates one of the amino groups, protecting it from acetylation.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add the acetylating agent (e.g., 1 to 1.5 molar equivalents of acetic anhydride) to the cooled solution while stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, neutralize the reaction mixture with a base (e.g., 10% NaOH solution) to the desired pH.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as distillation or crystallization, to obtain pure this compound.

[³H]MK-801 Binding Assay for NMDA Receptor Modulation

This protocol is a standard method for assessing the activity of compounds at the NMDA receptor ion channel.

Objective: To determine the ability of a test compound (e.g., an this compound derivative) to modulate the binding of the radioligand [³H]MK-801 to the NMDA receptor.

Materials:

  • Rat forebrain membranes (as a source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compound (e.g., N,N'-bis(2-aminoacetyl)homopiperazine)

  • Glutamate and Glycine (co-agonists)

  • Tris-HCl buffer (pH 7.4)

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat forebrain membranes by homogenization and differential centrifugation.

  • In a reaction tube, incubate a suspension of the brain membranes with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound.

  • Include tubes for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled MK-801).

  • Add glutamate and glycine to the incubation mixture to open the NMDA receptor channel, which is necessary for [³H]MK-801 binding.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the EC50 or IC50 of the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of an this compound derivative to its biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Homopiperazine step1 Selective Mono-acetylation start->step1 product This compound Scaffold step1->product assay NMDA Receptor Binding Assay ([3H]MK-801) product->assay Test Compound data Data Analysis (EC50/IC50 Determination) assay->data nmda_pathway cluster_receptor NMDA Receptor Complex NMDA_R NMDA Receptor Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Channel Opening Glu_site Glutamate Binding Site Glu_site->NMDA_R Gly_site Glycine Binding Site Gly_site->NMDA_R Polyamine_site Polyamine Modulatory Site Polyamine_site->NMDA_R Modulates Glutamate Glutamate Glutamate->Glu_site Glycine Glycine Glycine->Gly_site Homopiperazine Homopiperazine Derivatives Homopiperazine->Polyamine_site Mg2 Mg2+ Block Mg2->NMDA_R Blocks Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Signaling

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Acetylhomopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal procedure, it is imperative to characterize the waste. While specific data for N-Acetylhomopiperazine is not provided, the following table outlines the crucial parameters that must be determined for any chemical waste to ensure safe handling and disposal. This information is typically found in the chemical's SDS. In the absence of an SDS, a qualified chemist should assess the substance based on its chemical structure and known reactivity of similar compounds.

Parameter Description General Information for Piperazine Derivatives Importance for Disposal
Physical State Solid, Liquid, GasLikely a solid or liquid at room temperature.Determines the type of container and handling procedure required.
pH Acidity or BasicityPiperazine and its derivatives are typically basic.Corrosive waste requires specific containers and may need neutralization.[1]
Flammability Flash Point, Autoignition TemperatureMany organic compounds are flammable.Flammable wastes must be stored away from ignition sources and in appropriate fire-rated cabinets.[1]
Reactivity Chemical IncompatibilitiesIncompatible with strong oxidizing agents, acids.[2][3]Prevents dangerous reactions in waste containers. Incompatible wastes must be segregated.[1][4]
Toxicity Acute and Chronic Health EffectsPiperazine derivatives can be irritants and may have other toxicological properties.Toxic waste requires specific labeling and handling to prevent exposure.
Environmental Hazards EcotoxicityThe environmental impact should be considered.Determines if the chemical can be disposed of down the drain or if it requires specialized disposal to prevent environmental contamination.[5]

II. Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, must be handled as hazardous waste unless explicitly determined otherwise by a qualified professional and in accordance with local regulations.[6][7][8]

Step 1: Waste Identification and Labeling

  • Clearly label a designated waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • The label must also include the date of waste generation, the laboratory or room number, and the name of the principal investigator or responsible person.[6]

Step 2: Container Selection and Management

  • Use a container that is compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice for organic bases.[3]

  • The container must have a secure, leak-proof screw-on cap.[9] Containers should be kept closed except when adding waste.[4][7][9]

  • Ensure the container is in good condition, free from cracks or leaks.[7]

  • For liquid waste, use secondary containment to capture any potential spills or leaks.[4][9]

Step 3: Waste Segregation

  • Do not mix this compound waste with other incompatible chemicals. For example, it should be kept separate from acidic waste and strong oxidizing agents.[1][3]

  • Segregate waste streams based on their hazard class (e.g., flammable, corrosive).[1][7]

Step 4: Accumulation and Storage

  • Store the hazardous waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Flammable waste should be stored in a fire-rated cabinet.[1]

  • Adhere to the maximum accumulation time and quantity limits for hazardous waste as stipulated by your institution and local regulations.[9]

Step 5: Disposal Request and Pickup

  • Once the container is full (typically no more than 90% capacity to allow for expansion) or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Complete any required waste disposal forms, accurately listing the contents of the container.[6]

Step 6: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][7]

  • The first rinseate must be collected and disposed of as hazardous waste.[4]

  • Subsequent rinses may be permissible for sewer disposal, but this should be confirmed with your institution's EHS department.

  • After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be discarded as non-hazardous waste or recycled.[4]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generation assess Assess Hazards (Consult SDS or Qualified Chemist) start->assess is_hazardous Is it Hazardous Waste? assess->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (e.g., Trash, Sewer - with approval) is_hazardous->non_hazardous No label_container Label Container: 'Hazardous Waste' 'this compound' is_hazardous->label_container Yes select_container Select Compatible Container (e.g., HDPE) with Secure Lid label_container->select_container segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Area (Secondary Containment) segregate->store request_pickup Request Disposal Pickup (EHS or Contractor) store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

IV. Spill and Emergency Procedures

In the event of a spill of this compound, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly hazardous spills, contact your institution's emergency response team.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, additional respiratory protection may be necessary.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain and absorb the chemical.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: All spill cleanup materials must be disposed of as hazardous waste.[3]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylhomopiperazine
Reactant of Route 2
Reactant of Route 2
N-Acetylhomopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.